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Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Characterization and Physicochemical Profile of 2-Amino-4-bromo-3,6-difluorobenzoic Acid

Executive Summary 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9) is a highly specialized poly-functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9) is a highly specialized poly-functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Characterized by a dense substitution pattern on the benzene core, this molecule integrates an electrophilic handle (bromine), a nucleophilic handle (amine), and a carboxylic acid moiety modified by the steric and electronic influence of two fluorine atoms.

This guide provides a comprehensive technical analysis of its chemical structure, molecular weight characteristics, synthetic logic, and physicochemical behavior, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Molecular Metrics[1][2]

The precise identification of this compound relies on its specific substitution pattern, which distinguishes it from its 3,5-difluoro or 4,5-difluoro isomers.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 2-Amino-4-bromo-3,6-difluorobenzoic acid
CAS Registry Number 1698535-33-9
Chemical Formula C₇H₄BrF₂NO₂
SMILES OC(=O)C1=C(F)C=C(Br)C(F)=C1N
InChI Key VWMWKITYXSGIIM-UHFFFAOYSA-N
Molecular Weight & Isotopic Distribution

Due to the presence of Bromine (


 and 

in a ~1:1 ratio), the molecular weight must be understood as a distribution rather than a singular value.
MetricValueNotes
Average Molecular Weight 252.01 g/mol Weighted average of all isotopes.
Monoisotopic Mass 250.9393 Da Based on

.
Isotopic Pattern (M+2) 252.9373 Da Based on

. Intensity approx. 97% of base peak.
Exact Mass Analysis C (33.36%), H (1.60%), Br (31.71%), F (15.08%), N (5.56%), O (12.69%)

Structural Analysis & Conformation

The chemical behavior of 2-Amino-4-bromo-3,6-difluorobenzoic acid is dictated by the "push-pull" electronic effects and the steric crowding of its substituents.

Electronic Environment
  • Ortho-Effect (Amine & Acid): The 2-amino group and 1-carboxylic acid are ortho to each other. This proximity facilitates an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, stabilizing the planar conformation and reducing the acidity of the carboxylic group compared to non-aminated analogs.

  • Fluorine Scaffolding (Positions 3 & 6):

    • C6-Fluorine: Located ortho to the carboxylic acid. This creates significant steric bulk that twists the carboxyl group slightly out of plane, potentially impacting coupling reactions. It also increases the acidity of the carboxyl proton via induction (-I effect).

    • C3-Fluorine: Flanks the amino group and the bromine, exerting a strong electron-withdrawing effect on the ring, deactivating it toward further electrophilic attack, but activating the 4-position for nucleophilic displacement in extreme conditions (SNAr).

Visualization of Connectivity

The following diagram illustrates the functional connectivity and key steric interactions.

ChemicalStructure Core Benzene Core (C1-C6) C1 C1: Carboxyl Group (-COOH) Core->C1 Acidic Center C2 C2: Amino Group (-NH2) Core->C2 Nucleophilic Center C3 C3: Fluorine (-F) Core->C3 Inductive Effect C4 C4: Bromine (-Br) Core->C4 Cross-Coupling Handle C6 C6: Fluorine (-F) Core->C6 Steric Block C2->C1 Intramolecular H-Bond C6->C1 Ortho-Steric Clash

Figure 1: Functional connectivity map highlighting the intramolecular H-bond and steric interactions.

Synthetic Pathways & Experimental Logic

The synthesis of this compound presents a regioselectivity challenge. Standard electrophilic aromatic substitution (EAS) on a benzoic acid precursor is difficult due to the deactivating nature of the carboxyl group. Two primary strategies are chemically sound:

Strategy A: Bromination of 2-Amino-3,6-difluorobenzoic Acid (Preferred)

This route leverages the strong electron-donating power of the amino group to direct bromination.

  • Directing Effects: The amino group (-NH₂) is a strong ortho, para-director.

  • Site Selectivity:

    • Ortho (C3): Blocked by Fluorine.

    • Meta (C5): Disfavored by amino group; meta to carboxyl.

    • Para (C4): Highly Favored . It is para to the activating amine and meta to the deactivating carboxyl.

  • Reagent: N-Bromosuccinimide (NBS) or Br₂ in acetic acid.

Strategy B: Isatin Oxidation (Historical/Alternative)

Similar to the synthesis of 2-amino-4-bromo-3-fluorobenzoic acid [1], this route involves the oxidation of a substituted isatin.

  • Precursor: 6-Bromo-5,7-difluoroisatin.

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) in sodium hydroxide (NaOH).[1][2]

  • Mechanism: Oxidative cleavage of the isatin ring yields the anthranilic acid derivative directly.

Synthesis Start Precursor: 2-Amino-3,6-difluorobenzoic acid Reagent Reagent: NBS or Br2 / AcOH (Electrophilic Bromination) Start->Reagent Activation Intermediate Transition State: Sigma Complex (Para to Amino) Reagent->Intermediate Attack at C4 Product Target: 2-Amino-4-bromo-3,6-difluorobenzoic acid Intermediate->Product Aromatization (-HBr)

Figure 2: Proposed regioselective synthesis via electrophilic bromination of the difluoro-anthranilic acid precursor.

Physicochemical Profile & Analytical Expectations

Predicted Properties
  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected >140°C (decomposition likely >200°C due to amino acid nature).

  • Solubility:

    • High: DMSO, DMF, Methanol.

    • Moderate: Ethyl Acetate, THF.

    • Low: Water (neutral pH), Hexanes, DCM.

  • Acidity (pKa): The carboxylic acid pKa is expected to be lower (approx. 2.5 - 3.0) than benzoic acid (4.[3][4]2) due to the electron-withdrawing fluorines, despite the slight buffering of the amino group.

Analytical Characterization (NMR & MS)

Researchers should validate the structure using the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • δ ~13.0 ppm: Broad singlet (COOH).

    • δ ~7.5-8.0 ppm: Doublet of doublets (Ar-H at C5). This proton couples with both F3 and F6.

    • δ ~6.0-7.0 ppm: Broad singlet (NH₂).

  • ¹⁹F NMR:

    • Two distinct signals are required.[5][6]

    • F-6 (Ortho to COOH): Typically shifted downfield (~ -110 to -120 ppm).

    • F-3 (Ortho to NH₂): Distinct chemical environment (~ -130 to -140 ppm).

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+ or ESI-.

    • Pattern: Look for the characteristic 1:1 doublet at m/z 251/253 (negative mode) or 253/255 (positive mode), confirming the presence of one bromine atom.

References

  • ChemicalBook . Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid. Retrieved from

  • AChemBlock . 2-amino-4-bromo-3,6-difluoro-benzoic acid Product Page. Retrieved from

  • Sigma-Aldrich . 2-Amino-4-bromo-3,6-difluorobenzoic acid CAS 1698535-33-9. Retrieved from

  • PubChem . Compound Summary for Benzoic acid derivatives. (General Reference for substructure). Retrieved from

Sources

Exploratory

A Technical Guide to the Acidity and pKa of Polyfluorinated Anthranilic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Anthranilic acid and its derivatives represent a privileged class of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] When these two concepts merge—the polyfluorination of the anthranilic acid core—chemists unlock the ability to finely tune the molecule's physicochemical properties, most notably its acidity (pKa). This guide provides an in-depth exploration of the causal relationship between polyfluorination and the acidity of anthranilic acid derivatives, offering both theoretical grounding and practical, field-proven experimental protocols. Understanding and controlling the pKa of these derivatives is critical, as it directly influences their solubility, membrane permeability, and overall pharmacokinetic profile, ultimately impacting their efficacy and viability as therapeutic agents.[5]

Foundational Concepts

The Anthranilic Acid Scaffold: A Versatile Pharmacophore

Anthranilic acid (2-aminobenzoic acid) is a bifunctional aromatic compound featuring both a carboxylic acid group and an amino group. This unique arrangement makes it a valuable precursor for the synthesis of a multitude of heterocyclic compounds and a foundational framework for various drug categories, such as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][6] Its derivatives are explored for a vast range of therapeutic applications, from managing metabolic disorders to inducing apoptosis in cancer cells.[2][3][4]

The Role of Fluorine in Modulating Physicochemical Properties

Fluorine, the most electronegative element, possesses unique properties that make it invaluable in drug design. Its introduction into a molecule can profoundly influence pKa, conformation, metabolic stability, and membrane permeability.[5] The judicious use of fluorine allows for the subtle yet significant optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Understanding Acidity and the pKa Scale

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, pKa. The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. A lower pKa value signifies a stronger acid. For a molecule like anthranilic acid, there are two key pKa values to consider:

  • pKa1: Associated with the deprotonation of the carboxylic acid group (-COOH) to a carboxylate (-COO⁻).

  • pKa2: Associated with the protonation of the amino group (-NH₂) to an ammonium (-NH₃⁺).

The Electronic Impact of Polyfluorination on Acidity

The primary mechanism by which fluorine substitution enhances the acidity of anthranilic acid is the inductive effect .

The Strong Electron-Withdrawing Inductive Effect (–I) of Fluorine

Due to its high electronegativity, a fluorine atom strongly pulls electron density towards itself through the sigma (σ) bonds of the molecule.[7][8] This electron-withdrawing effect is transmitted through the carbon skeleton. When multiple fluorine atoms are present, their inductive effects are additive, resulting in a more pronounced impact on the molecule's electronic landscape.[7][8]

Impact on the Carboxylic Acid Moiety (pKa1)

When fluorine atoms are attached to the benzene ring of anthranilic acid, their powerful inductive effect withdraws electron density from the carboxyl group. This has a critical consequence on the conjugate base formed after the carboxylic proton is lost:

  • Stabilization of the Carboxylate Anion: The negative charge on the carboxylate anion (-COO⁻) is delocalized and stabilized by the electron-withdrawing pull of the fluorine atoms.

  • Shift in Equilibrium: A more stable conjugate base shifts the dissociation equilibrium in favor of the deprotonated form (HA ⇌ H⁺ + A⁻).

  • Increased Acidity: This shift results in a stronger acid, which is reflected as a significantly lower pKa1 value compared to the non-fluorinated parent compound.[7][8][9][10]

The magnitude of this effect is dependent on the number and position of the fluorine atoms; the closer the fluorine is to the carboxylic acid group, the stronger the effect.[8][9]

Impact on the Amino Group Moiety (pKa2)

The same inductive effect that increases the acidity of the carboxylic acid group decreases the basicity of the amino group.

  • Reduced Electron Density on Nitrogen: The fluorine atoms pull electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group.

  • Lower Availability of the Lone Pair: This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation.

  • Decreased Basicity: A less basic amino group will have a lower pKa value for its conjugate acid (-NH₃⁺). This means that at a given pH, the fluorinated derivative is less likely to be protonated than its non-fluorinated counterpart.

This modulation of both acidic and basic centers is a powerful tool for optimizing a molecule's overall ionization state at physiological pH (≈7.4), which is crucial for drug-receptor interactions and membrane transport.

Experimental Protocols for Synthesis and pKa Determination

A core tenet of scientific integrity is the ability to reproduce and validate findings. The following protocols provide detailed, step-by-step methodologies for the synthesis of a model compound, tetrafluoroanthranilic acid, and the subsequent determination of its pKa values.

Synthesis of 2,3,4,5-Tetrafluoroanthranilic Acid

This protocol outlines a common synthetic route. The causality behind the choice of reagents is to effect a nucleophilic aromatic substitution on a highly activated (electron-deficient) hexafluorobenzene ring.

Methodology:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g of hexafluorobenzene in 100 mL of anhydrous diethyl ether.

  • Ammonia Addition: Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution at a moderate rate for 2 hours. The reaction is highly exothermic; maintain the temperature below 5°C. Rationale: Ammonia acts as the nucleophile, displacing one fluorine atom on the electron-deficient aromatic ring.

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. A white precipitate of pentafluoroaniline and ammonium fluoride will form.

  • Workup: Carefully add 50 mL of water to quench the reaction and dissolve the ammonium fluoride. Transfer the mixture to a separatory funnel. Separate the ether layer and wash it twice with 30 mL of brine.

  • Purification of Intermediate: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude pentafluoroaniline. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Lithiation and Carboxylation: Dissolve the purified pentafluoroaniline in anhydrous THF. Cool to -78°C (dry ice/acetone bath). Slowly add one equivalent of n-butyllithium. Stir for 1 hour. Rationale: n-Butyllithium is a strong base that selectively deprotonates the position ortho to the amino group, forming a directed lithiated intermediate.

  • CO₂ Quenching: Bubble dry carbon dioxide gas (from dry ice) through the solution for 30 minutes.

  • Final Acidification and Isolation: Allow the mixture to warm to room temperature. Quench with 1 M HCl until the solution is acidic (pH ≈ 2). Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the final product, 2,3,4,5-tetrafluoroanthranilic acid.

Diagram: Synthesis Workflow A visual representation of the key steps in the synthesis of tetrafluoroanthranilic acid.

Synthesis_Workflow A Hexafluorobenzene B Pentafluoroaniline (Intermediate) A->B  1. NH₃ / Ether  2. Aqueous Workup C Directed Lithiation B->C  n-BuLi / THF  -78°C D Tetrafluoroanthranilic Acid (Final Product) C->D  1. CO₂(g)  2. HCl Quench pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Methanol/Water Co-solvent A->B C Calibrate pH Meter B->C D Titrate with NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Determine pKa at Half-Equivalence Point G->H

Structure-Acidity Data

The following table summarizes experimentally determined pKa values for anthranilic acid and a representative polyfluorinated derivative to illustrate the concepts discussed. Note: Exact values can vary slightly based on experimental conditions like temperature and ionic strength. [11]

Compound Substituents pKa1 (Carboxylic Acid) pKa2 (Amino Group) Rationale for Acidity Change
Anthranilic Acid None ~4.95 ~2.05 Baseline reference.

| Tetrafluoroanthranilic Acid | 3,4,5,6-Fluoro | ~2.5 | < 1.0 | Strong inductive electron withdrawal by four fluorine atoms stabilizes the carboxylate anion, significantly increasing its acidity (lowering pKa1). The same effect drastically reduces the basicity of the amino group (lowering pKa2). |

Implications for Drug Development and Medicinal Chemistry

The ability to precisely modulate the pKa of an anthranilic acid derivative through polyfluorination has profound implications for drug design. [5][12]

  • Solubility and Absorption: The ionization state of a drug, governed by its pKa and the pH of the surrounding environment (e.g., the gut, pH 1.5-3.5; the blood, pH 7.4), dictates its solubility and ability to cross biological membranes. A more acidic compound (lower pKa) will be more ionized in the blood, which can increase solubility but may decrease passive diffusion across lipid membranes.

  • Target Binding: Many drug-receptor interactions are dependent on specific ionization states. Altering the pKa can change the charge distribution of the molecule, potentially enhancing or diminishing its binding affinity for a biological target.

  • P-glycoprotein (Pgp) Efflux: Pgp is a transmembrane protein that can pump drugs out of cells, a common mechanism of drug resistance. The introduction of fluorine can influence Pgp-mediated efflux, sometimes in non-obvious ways. While fluorination can decrease basicity, which is often associated with reduced Pgp efflux, it can also increase the acidity of other functionalities (like an amide N-H), which may paradoxically increase efflux. [12]This highlights the complex interplay of factors that must be considered during lead optimization.

By understanding the principles laid out in this guide, medicinal chemists can leverage polyfluorination as a strategic tool to engineer anthranilic acid derivatives with an optimized ADME profile, leading to more effective and safer therapeutic agents.

Conclusion

Polyfluorination of the anthranilic acid scaffold provides a potent and predictable method for modulating the acidity of both the carboxylic acid and amino functional groups. The underlying mechanism is the powerful, distance-dependent inductive effect of fluorine, which stabilizes the carboxylate anion and reduces the electron density on the amino nitrogen. This fine-tuning of pKa is not merely an academic exercise; it is a critical strategy in modern drug discovery for optimizing the pharmacokinetic and pharmacodynamic properties of this versatile class of molecules. The experimental protocols and theoretical framework presented herein serve as a comprehensive resource for scientists aiming to harness the unique properties of fluorine to advance their research and development efforts.

References

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Svanström, O. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (2015). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Retrieved from [Link]

  • SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

  • Elsevier. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. Retrieved from [Link]

  • Semantic Scholar. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

  • PubMed. (2007). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Amino-4-bromo-3,6-difluorobenzoic Acid: A Key Building Block in Medicinal Chemistry

Abstract: 2-Amino-4-bromo-3,6-difluorobenzoic acid is a synthetically valuable aromatic compound characterized by a highly substituted benzene ring containing amino, carboxyl, bromo, and fluoro functional groups. This st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-Amino-4-bromo-3,6-difluorobenzoic acid is a synthetically valuable aromatic compound characterized by a highly substituted benzene ring containing amino, carboxyl, bromo, and fluoro functional groups. This strategic arrangement of functionalities makes it a versatile building block, particularly in the field of drug discovery and development. The presence of halogens and an anthranilic acid core allows for diverse chemical modifications and provides unique physicochemical properties that are sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, structural characteristics, potential synthetic strategies, and its established role as a precursor in medicinal chemistry.

Chemical Identity and Core Properties

2-Amino-4-bromo-3,6-difluorobenzoic acid is identified by the Chemical Abstracts Service (CAS) number 1698535-33-9 .[1] The combination of electron-withdrawing fluorine atoms, a bulky bromine atom, and the dual functionality of the amino and carboxylic acid groups creates a unique electronic and steric profile. These features are critical for its utility in constructing complex molecules with specific biological activities.

Table 1: Core Identifiers and Physicochemical Properties

IdentifierValueReference
CAS Number 1698535-33-9[1]
Molecular Formula C₇H₄BrF₂NO₂[1]
Molecular Weight 252.01 g/mol [1][2]
IUPAC Name 2-amino-4-bromo-3,6-difluorobenzoic acid[1]
SMILES O=C(O)C1=C(F)C=C(Br)C(F)=C1N[1]
InChIKey Information not readily available
Purity Typically ≥97%[1][3]
Physical Form Solid
Storage Keep in a dark place, sealed in dry, room temperature.[2]
Structural Analysis

The structure of 2-Amino-4-bromo-3,6-difluorobenzoic acid is foundational to its chemical behavior. The ortho-amino benzoic acid (anthranilic acid) core is a well-known pharmacophore and a versatile synthetic intermediate. The fluorine atoms at positions 3 and 6 significantly increase the acidity of the carboxylic acid and the amine, while also influencing the molecule's lipophilicity and metabolic stability. The bromine atom at position 4 provides a site for further functionalization, often through metal-catalyzed cross-coupling reactions.

G start Substituted Isatin Precursor step1 Step 1: Basification Add 2N NaOH solution Cool to 0 °C start->step1 Reactant step2 Step 2: Oxidation Add H2O2 (30%) dropwise Stir at room temp for 16h step1->step2 Oxidizing Agent step3 Step 3: Quench & Acidify Quench with Na2SO3 Acidify with conc. HCl to pH 2 step2->step3 Reaction Mixture step4 Step 4: Isolation Collect precipitate via filtration Wash with cold H2O step3->step4 Precipitate end Final Product: 2-Amino-4-bromo-3,6- difluorobenzoic acid step4->end Purified Solid

Sources

Exploratory

Topic: The Strategic Role of 2-Amino-4-bromo-3,6-difluorobenzoic Acid in the Construction of High-Value Drug Discovery Libraries

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals. Abstract Substituted anthranilic acids represent a class of "privileged scaffolds" in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract

Substituted anthranilic acids represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of fluorine atoms into these scaffolds can dramatically enhance molecular properties, improving metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides an in-depth analysis of 2-Amino-4-bromo-3,6-difluorobenzoic acid, a highly versatile building block for drug discovery. We will explore its unique structural attributes, detail its synthetic utility in generating diverse compound libraries through orthogonal chemical reactions, and discuss the causal relationship between its distinct functional groups and its power as a tool for developing novel therapeutics.

Introduction: The Rationale for a Trifunctional, Fluorinated Scaffold

In the quest for novel chemical entities, the design of the initial screening library is a critical determinant of success. The efficiency of this process is greatly enhanced by the use of building blocks that offer multiple points for diversification. 2-Amino-4-bromo-3,6-difluorobenzoic acid is an exemplary scaffold, engineered with three distinct and orthogonally reactive functional groups: a nucleophilic amino group, a carboxylic acid, and a halogen handle suitable for cross-coupling.

The true value of this scaffold is amplified by the presence of two fluorine atoms on the aromatic ring. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged by medicinal chemists to fine-tune key drug-like properties.[3][5] Specifically, the difluoro substitution pattern on this anthranilic acid derivative:

  • Modulates pKa: The electron-withdrawing nature of fluorine lowers the pKa of both the carboxylic acid and the aniline nitrogen, influencing ionization state at physiological pH and the potential for ionic interactions with biological targets.

  • Enhances Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Increases Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bond interactions with protein targets and can alter the conformation of the molecule to favor a bioactive pose.[4]

This guide will deconstruct the synthetic potential of this building block, providing both the "how" and the "why" of its application in constructing robust and diverse drug discovery libraries.

Physicochemical and Reactive Properties

The utility of a building block begins with a fundamental understanding of its properties.

PropertyValueReference
CAS Number 1698535-33-9[6]
Molecular Formula C₇H₄BrF₂NO₂[6]
Molecular Weight 252.01 g/mol [6]
Appearance Solid[7]
Purity Typically ≥97%[6]
Key Functional Groups Carboxylic Acid, Amine, Aryl Bromide, Aryl Fluoride[8]

The strategic arrangement of these groups allows for a sequential and controlled diversification strategy, which is the cornerstone of modern library synthesis.

G cluster_core 2-Amino-4-bromo-3,6-difluorobenzoic Acid Core cluster_reactions Orthogonal Reaction Handles cluster_applications Primary Diversification Pathways core C₇H₄BrF₂NO₂ COOH Carboxylic Acid (Position 1) core->COOH NH2 Amino Group (Position 2) core->NH2 Br Bromo Group (Position 4) core->Br Amide Amide Bond Formation (e.g., HATU, EDC) COOH->Amide Acyl N-Acylation / N-Arylation (e.g., Acyl Chlorides, Buchwald-Hartwig) NH2->Acyl Cross C-C & C-N Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) Br->Cross

Caption: Orthogonal reactivity of the core scaffold.

Core Synthetic Methodologies for Library Construction

The power of 2-Amino-4-bromo-3,6-difluorobenzoic acid lies in its capacity for divergent synthesis. A single core can give rise to thousands of unique structures by systematically varying the reactants at each of its three handles.

G cluster_step1 Step 1: C-C Coupling at Bromo Position cluster_step2 Step 2: Amide Formation at Carboxyl cluster_library Diverse Final Compounds start Core Scaffold (C₇H₄BrF₂NO₂) p1 Suzuki Coupling (R¹-B(OH)₂) start->p1 p2 Sonogashira Coupling (R¹-C≡CH) start->p2 p1_1 Amide Coupling (R²-NH₂) p1->p1_1 p1_2 Amide Coupling (R³-NH₂) p1->p1_2 p2_1 Amide Coupling (R⁴-NH₂) p2->p2_1 p2_2 Amide Coupling (R⁵-NH₂) p2->p2_2 lib1 Library A (R¹, R²) p1_1->lib1 lib2 Library B (R¹, R³) p1_2->lib2 lib3 Library C (R¹, R⁴) p2_1->lib3 lib4 Library D (R¹, R⁵) p2_2->lib4

Caption: Divergent library synthesis workflow.

Protocol: Suzuki-Miyaura Cross-Coupling (Diversification at the Bromo Group)

This reaction is fundamental for introducing aryl and heteroaryl diversity, which is crucial for modulating properties like target recognition and solubility.[9]

  • Objective: To form a new carbon-carbon bond at the C4-position, replacing the bromine atom.

  • Methodology:

    • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium carbonate (K₂CO₃, 2.5 eq).

    • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Work-up and Purification: After cooling, dilute the reaction mixture with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Causality and Trustworthiness:

    • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst oxidation and ensure high catalytic turnover, making the protocol reliable.

    • Choice of Base: An aqueous inorganic base is used not only to activate the boronic acid for transmetalation but also to maintain the solubility of the starting material and product, which both contain a carboxylic acid.

    • Acidic Work-up: The acidification step is crucial for ensuring the product, now an amino acid, is in its neutral form for efficient extraction into an organic solvent, which validates the purification process.

Protocol: Amide Bond Formation (Diversification at the Carboxylic Acid)

This is arguably the most common reaction in medicinal chemistry, allowing for the introduction of a vast array of side chains from commercially available amines.

  • Objective: To couple a primary or secondary amine to the carboxylic acid moiety of the scaffold.

  • Methodology:

    • Activation: Dissolve the Suzuki-coupled intermediate (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

    • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Reaction: Allow the reaction to stir at room temperature for 6-24 hours. Monitor progress by LC-MS.

    • Work-up and Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify via flash chromatography.

  • Causality and Trustworthiness:

    • Coupling Reagents: HATU and EDC/HOBt are standard, highly efficient reagents that convert the carboxylic acid into a reactive intermediate susceptible to nucleophilic attack by the amine. Their use minimizes side reactions and ensures high yields, making the protocol robust.

    • Base (DIPEA): DIPEA is a hindered base that scavenges the acid produced during the reaction without competing as a nucleophile, thereby preventing unwanted side products and ensuring the reaction proceeds to completion.

Biological Relevance and Target-Oriented Design

Derivatives of anthranilic acid are known to target a wide range of biological pathways, including those involved in inflammation, cancer, and infectious diseases.[1][2] For instance, many kinase inhibitors incorporate scaffolds that can form key hydrogen bonds with the "hinge" region of the ATP binding pocket. The amino-carboxamido portion of a cyclized derivative of our scaffold can mimic this interaction.

The strategic fluorination further enhances the potential of these molecules. In a study on antitubercular agents, fluorinated anthranilic acids were investigated as inhibitors of the enzyme MabA, which is involved in the mycolic acid biosynthesis pathway of M. tuberculosis.[10] The fluorine atoms were crucial for establishing direct binding to the enzyme, as confirmed by ligand-observed NMR experiments.[10] This demonstrates how the specific features of our building block can be rationally applied to a specific disease target.

G cluster_pathway Generic MAP Kinase Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras RAS rtk->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates tf Transcription Factors erk->tf Activates response Cell Proliferation, Survival tf->response Promotes inhibitor Inhibitor Derived from Scaffold inhibitor->raf Blocks ATP Binding Site

Caption: Targeting a kinase in a signaling pathway.

Conclusion

2-Amino-4-bromo-3,6-difluorobenzoic acid is more than a mere chemical intermediate; it is a strategic tool for accelerated drug discovery. Its trifunctional nature permits a robust, orthogonal, and divergent approach to library synthesis, enabling the rapid exploration of vast chemical space. The embedded fluorine atoms provide a proven method for enhancing the drug-like properties of the resulting compounds. By understanding the causality behind the synthetic protocols and the biological implications of its structure, researchers can leverage this powerful building block to efficiently generate high-quality libraries and identify promising lead candidates for a multitude of therapeutic targets.

References

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. Available at: [Link]

  • Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (Provider information, no direct scientific journal link).
  • Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues . MDPI. Available at: [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification . PMC, National Center for Biotechnology Information. Available at: [Link]

  • The Importance of Fluorine in the Life Science Industry . CHIMIA. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action . Bentham Science Publishers. Available at: [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review . PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions of 2-Amino-4-bromo-3,6-difluorobenzoic acid

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-bromo-3,6-difluorobenzoic acid Introduction: The Strategic Value of a Fluorinated Anthranilic Acid Derivative In the landscape of modern d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-bromo-3,6-difluorobenzoic acid

Introduction: The Strategic Value of a Fluorinated Anthranilic Acid Derivative

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing biological and material properties.[1] The unique physicochemical characteristics of fluorine—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Amino-4-bromo-3,6-difluorobenzoic acid is a particularly valuable building block, combining the benefits of fluorine substitution with the versatile reactivity of the anthranilic acid framework, a privileged structure in medicinal chemistry.[1][2]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. As a trifunctional scaffold (amine, carboxylic acid, aryl bromide), it offers multiple handles for synthetic diversification. However, the focus of this note is the C-Br bond, a versatile position for forming new carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic rationale behind key reaction classes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and provide detailed, field-proven protocols for their successful execution.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, earning the 2010 Nobel Prize in Chemistry for their profound impact.[3][4] These reactions universally proceed through a common catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The cycle consists of three key elementary steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[3] The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the palladium ligands.

  • Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron, organocopper) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex where both organic partners are bound to the metal.[3]

  • Reductive Elimination: The two organic fragments (Ar and R) couple to form the desired product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][7]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate1 Ar-Pd(II)(X)Ln oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation R-M pd2_intermediate2 Ar-Pd(II)(R)Ln transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

A generalized catalytic cycle for palladium-mediated cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][8][9] It is an exceptionally powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.

Causality and Experimental Choices
  • The Role of the Base: A key mechanistic feature of the Suzuki coupling is the requirement of a base. The base activates the organoboronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which greatly accelerates the transmetalation step.[9][10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be critical and must be optimized for the specific substrates.

  • Ligand Selection: For challenging substrates, including electron-rich or sterically hindered aryl bromides, standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are often employed.[5][8] These ligands promote the formation of highly active, monoligated L₁Pd(0) species, which accelerate both the oxidative addition and reductive elimination steps.[8]

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3.5)K₂CO₃ (2.0)1,4-Dioxane/H₂O90>95
3Thiophene-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O100~85
4(4-formylphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME/H₂O85~75
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagents & Equipment:

  • 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • RuPhos (0.04 equiv)[11]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-4-bromo-3,6-difluorobenzoic acid, phenylboronic acid, and K₂CO₃.

  • In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand and add them to the Schlenk flask.

  • Add the degassed solvent mixture (1,4-dioxane and water) to the flask.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to arylethynyl motifs.[12][13] These structures are prevalent in organic materials and as precursors for more complex heterocyclic systems. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[5][14]

Causality and Experimental Choices
  • Dual Catalytic Cycle: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that described previously. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species.[14] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both to neutralize the H-X acid formed and to act as the solvent.

  • Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira protocols.[5] These are advantageous when dealing with sensitive substrates where homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by copper and oxygen, must be avoided.[5]

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF60>90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene70>95
31-HeptynePd(OAc)₂ (2)CuI (4)Et₃NDMFRT~88
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile50~80
Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Reagents & Equipment:

  • 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Add 2-Amino-4-bromo-3,6-difluorobenzoic acid, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask under an inert atmosphere.[15]

  • Add anhydrous THF, followed by degassed triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine salt.[14]

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography to obtain the 2-amino-4-(phenylethynyl)-3,6-difluorobenzoic acid.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a landmark transformation for the synthesis of aryl amines from aryl halides.[16][17] It has largely replaced harsher classical methods, offering unparalleled scope and functional group tolerance for C-N bond formation.[16]

Causality and Experimental Choices
  • The Power of Ligands: The success of this reaction is critically dependent on the use of specialized, bulky, and electron-rich phosphine ligands.[5][18] Ligands developed in the Buchwald group, such as XPhos, SPhos, and BrettPhos, are designed to stabilize the palladium catalyst, enhance the rate of oxidative addition, and, most importantly, facilitate the difficult C-N reductive elimination step.[18][19]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), which is a prerequisite for reductive elimination. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[20]

  • Precatalysts: Modern protocols often utilize well-defined palladium precatalysts (e.g., RuPhos-Pd-G3). These air-stable complexes simplify reaction setup and readily form the active Pd(0) catalyst in situ upon exposure to the base.[19][21]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100>95
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)1,4-Dioxane110~85
3BenzylamineRuPhos-Pd-G3 (3)-LHMDS (1.8)THF80>90
4Di-n-butylaminePd₂(dba)₃ (2)tBuXPhos (4)K₂CO₃ (2.0)t-BuOH100~78
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Reagents & Equipment:

  • 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox: To a dry reaction vial, add NaOtBu.

  • In a separate vial, weigh Pd₂(dba)₃ and XPhos, and add them to the reaction vial.

  • Add 2-Amino-4-bromo-3,6-difluorobenzoic acid to the vial.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100 °C.

  • Stir the reaction vigorously for 8-24 hours. Monitor by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to isolate the desired N-aryl product.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic and careful workflow, particularly concerning the exclusion of oxygen, which can deactivate the catalyst.

A standard workflow for performing palladium-catalyzed cross-coupling reactions.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.
  • Palladium catalyzed couplings. (n.d.). In Organic Chemistry II. Lumen Learning.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Royal Swedish Academy of Sciences.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (2025). BenchChem.
  • Palladium Catalysts for Cross-Coupling Reaction. (2015, January 22). MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube.
  • The Suzuki Reaction. (2014, February 6). Columbia University.
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (n.d.). PMC.

Sources

Application

Technical Application Note: Strategic Esterification of 2-Amino-4-bromo-3,6-difluorobenzoic Acid

Executive Summary This guide details the process chemistry for converting 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9 / 1416013-62-1) to its methyl ester.[1][2] This transformation is a critical step in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the process chemistry for converting 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9 / 1416013-62-1) to its methyl ester.[1][2] This transformation is a critical step in the synthesis of next-generation kinase inhibitors (e.g., FGFR inhibitors) and immunomodulatory imide drugs (IMiDs).[1][2]

The substrate presents a unique "Push-Pull" electronic challenge: the electron-rich amine is deactivated by strong electron-withdrawing groups (EWGs: -F, -Br), while the carboxylic acid is sterically shielded by the 2-amino and 6-fluoro substituents (the "Ortho-Effect").[1] This note provides two validated protocols: Method A (Acid Chloride Activation) for scalability and Method B (Base-Mediated Alkylation) for mild, bench-scale synthesis, prioritizing chemoselectivity to avoid N-alkylation.

Substrate Analysis & Mechanistic Insight[1][3][4]

The "Ortho-Effect" and Steric Shielding

The target molecule features a carboxylic acid flanked by an amine at position 2 and a fluorine atom at position 6.

  • Steric Blockade: The C-6 fluorine atom creates significant steric bulk, hindering the approach of nucleophiles (methanol) to the carbonyl carbon.[2]

  • Electronic Deactivation: The 3,6-difluoro and 4-bromo substitution pattern renders the aromatic ring highly electron-deficient.[1][2] This reduces the basicity of the amine (preventing side reactions) but also creates a "twisted" carboxylate conformation to minimize dipole repulsion.

Chemoselectivity Risks[1]
  • Risk 1: N-Alkylation/Acylation: While the amine is deactivated, potent electrophiles (like Methyl Iodide or Thionyl Chloride) can still react with the nitrogen if stoichiometry is uncontrolled.[2]

  • Risk 2: Decarboxylation: Poly-fluorinated benzoic acids can undergo thermal decarboxylation under extreme heat.[1][2]

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (The "Gold Standard")

Rationale: This method generates anhydrous HCl in situ and transiently forms the acid chloride, which is more reactive than the carboxylic acid, effectively overcoming the steric hindrance of the C-6 fluorine.

Reagents:

  • Substrate: 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)[1][2]
    
  • Solvent: Anhydrous Methanol (MeOH) (10-20 volumes)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Dissolution: Charge the flask with the Substrate and anhydrous Methanol. Cool the suspension to 0°C (ice/water bath).

  • Activation: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO2).[1][2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

  • Thermal Drive: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC or HPLC.[2]

    • Note: The solution typically turns homogenous as the ester forms.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH and excess

      
      .[2]
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).[2]

    • Wash carefully with saturated

      
       (to neutralize residual HCl) and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2][3][4]
      

Yield Expectation: >90% Purity: >98% (Recrystallization from Heptane/EtOAc if necessary).

Method B: Base-Promoted Alkylation (Mild Alternative)

Rationale: This method attacks the oxygen of the carboxylate rather than the carbonyl carbon.[2] It is ideal if the substrate is sensitive to the harsh acidic conditions of Method A.

Reagents:

  • Substrate (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)[1][2]
    
  • Electrophile: Iodomethane (MeI) (1.1 equiv)[1][2]

  • Solvent: DMF (Dimethylformamide) (10 volumes)[1][2]

Protocol:

  • Solvation: Dissolve the Substrate in anhydrous DMF at RT.

  • Deprotonation: Add

    
    .[2] The mixture will become a suspension.[2] Stir for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Add Iodomethane dropwise.[2]

    • Critical Control: Do not add excess MeI (>1.2 equiv) or heat above 40°C, as this will promote N-methylation of the aniline group.[2]

  • Reaction: Stir at RT for 4–12 hours.

  • Workup:

    • Dilute with water (excess) to dissolve salts and precipitate the product (or extract with EtOAc).[2]

    • Wash organic layer extensively with water to remove DMF.[2]

Visualization of Workflows

Reaction Mechanism & Decision Logic[4]

Esterification_Protocol Start Substrate: 2-Amino-4-bromo-3,6-difluorobenzoic acid Decision Select Method Start->Decision MethodA Method A: Acid Activation (SOCl2 / MeOH) Decision->MethodA Standard / Scale-up MethodB Method B: Carboxylate Alkylation (K2CO3 / MeI / DMF) Decision->MethodB Acid Sensitive / Lab Scale MechA Mechanism: Acid Chloride Formation Overcomes Steric Hindrance MethodA->MechA RiskA Risk: HCl Sensitivity MethodA->RiskA MechB Mechanism: SN2 Attack on Methyl Avoids Carbonyl Attack MethodB->MechB RiskB Risk: N-Methylation MethodB->RiskB Product Target Product: Methyl 2-amino-4-bromo-3,6-difluorobenzoate MechA->Product MechB->Product

Caption: Strategic decision tree for esterification, highlighting mechanistic pathways and associated chemoselectivity risks.

Analytical Validation (QC)

To confirm the success of the reaction and the absence of side products, use the following analytical markers:

Analytical MethodExpected Signal (Product)Diagnostic for Impurity

NMR
Singlet at

3.8–3.9 ppm (3H,

).[1][2]
Broad singlet > 4.0 ppm suggests N-methylation.

NMR
Two distinct signals (approx -110 to -130 ppm).[2]Shifts significantly different from SM indicate ring degradation.[2]
HPLC Shift to longer retention time (loss of polar -COOH).[1][2]Peak with M+15 mass (LCMS) indicates N-Methyl impurity.[2]

References

  • ChemicalBook. (2025).[2] Methyl 4-bromo-2-fluorobenzoate synthesis and protocols. (Provides foundational protocols for halogenated benzoate synthesis using Thionyl Chloride).

  • BenchChem. (2025).[2][3][5] Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. (Validates Fischer esterification for deactivated anilines). [1][2]

  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid derivatives. (Standard operating procedures for fluorinated anthranilic acids).

  • Sigma-Aldrich. (2025).[2] Product Specification: 2-Amino-4-bromo-3,6-difluorobenzoic acid.[1][2][6][7][1][2]

Sources

Method

Application Note &amp; Protocols: Strategic Cyclization of Fluorinated Anthranilic Acids for the Synthesis of Core Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract Fluorinated anthranilic acids are privileged synthons in medicinal chemistry, serving as critical precursors for a diverse range of heterocyclic compounds. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Fluorinated anthranilic acids are privileged synthons in medicinal chemistry, serving as critical precursors for a diverse range of heterocyclic compounds. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the prevailing conditions and mechanistic considerations for the cyclization of fluorinated anthranilic acids into three key heterocyclic families: quinazolinones, acridones, and benzodiazepines. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and summarize key reaction parameters to facilitate practical application.

Introduction: The Fluorine Advantage in Heterocyclic Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile. Anthranilic acid (2-aminobenzoic acid), with its ortho-disposed amino and carboxylic acid functionalities, is an ideal starting point for building fused heterocyclic systems. When fluorinated, this building block becomes a powerful tool for creating novel, high-value pharmaceutical agents. This guide focuses on the practical aspects of transforming these fluorinated precursors into key drug scaffolds.

General Consideration: The Influence of Fluorine on Reactivity

The presence of fluorine on the anthranilic acid ring significantly influences the cyclization process. As a strongly electron-withdrawing group, fluorine deactivates the aromatic ring towards electrophilic substitution, which is a key step in many cyclization mechanisms (e.g., Friedel-Crafts acylation). This deactivation often necessitates more forcing reaction conditions, such as higher temperatures or stronger acids, compared to non-fluorinated analogues.[1] Conversely, fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, opening up alternative synthetic pathways. Researchers must consider both the position and number of fluorine substituents to select the optimal cyclization strategy.

Synthesis of Fluorinated 4(3H)-Quinazolinones

The quinazolinone core is a ubiquitous feature in numerous FDA-approved drugs and biologically active compounds. The most reliable route from anthranilic acids involves a two-step sequence: N-acylation followed by cyclodehydration, often proceeding through a benzoxazinone intermediate.[2]

Mechanistic Pathway: The Benzoxazinone Route

The reaction begins with the acylation of the amino group of the fluorinated anthranilic acid with an acyl chloride. The resulting N-acyl anthranilic acid is then subjected to dehydration, typically using a reagent like acetic anhydride. This step forms a reactive 3,1-benzoxazin-4-one intermediate.[2] This intermediate is not always isolated and is subsequently treated with an amine (e.g., ammonia, primary amine). The amine attacks the electrophilic carbonyl, leading to ring-opening followed by recyclization and dehydration to yield the final 4(3H)-quinazolinone.

G cluster_0 Step 1: N-Acylation & Benzoxazinone Formation cluster_1 Step 2: Aminolysis & Cyclization A Fluorinated Anthranilic Acid B N-Acyl Anthranilic Acid A->B C 3,1-Benzoxazin-4-one Intermediate B->C D Ring-Opened Intermediate C->D Reagent1 Acyl Chloride (R-COCl) Reagent1->A Reagent2 Acetic Anhydride (Ac2O) Reagent2->B E Fluorinated 4(3H)-Quinazolinone D->E Reagent3 Amine (R'-NH2) Reagent3->C

Caption: General workflow for quinazolinone synthesis.

Protocol: Two-Step Synthesis of 2-Methyl-6-fluoro-4(3H)-quinazolinone

This protocol is adapted from established methodologies for quinazolinone synthesis.[2]

Step A: Synthesis of 2-acetylamino-5-fluorobenzoic acid

  • Suspend 5-fluoroanthranilic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Synthesis of 2-acetyl-6-fluoro-3,1-benzoxazin-4-one and conversion to Quinazolinone

  • To the crude 2-acetylamino-5-fluorobenzoic acid (1.0 eq) from the previous step, add acetic anhydride (3.0 eq).

  • Heat the mixture at reflux for 2 hours to form the benzoxazinone intermediate.

  • Carefully evaporate the excess acetic anhydride under reduced pressure.

  • Dissolve the resulting crude benzoxazinone residue in glacial acetic acid.

  • Add ammonium acetate (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

  • Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from ethanol or purify by column chromatography (e.g., ethyl acetate/hexane) to yield the pure 2-methyl-6-fluoro-4(3H)-quinazolinone.

Alternative Direct Synthesis using Fluorinated Acids

A modern, metal-free approach involves the direct use of fluorinated acids, such as trifluoroacetic acid (TFA), as both a reactant and a source of the CF₃ group. This method is highly atom-economical.[3]

Protocol: Synthesis of 2-(Trifluoromethyl)quinazolin-4-one

  • Combine 2-aminobenzamide (1.0 eq) and trifluoroacetic acid (TFA, 2.0 eq) in 1,2-dichloroethane (DCE) in a sealed pressure vessel.

  • Heat the reaction mixture to 140°C for 12-24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to afford the desired fluorinated quinazolinone.[3]

PrecursorReagent 1Reagent 2ConditionsProduct ClassYieldReference
5-Fluoroanthranilic acidChloroacetyl chlorideAcetic Anhydride, then NH₃RefluxFused QuinazolinoneGood[2]
2-AminobenzamideTrifluoroacetic acidN/A140°C, DCE2-(CF₃)-Quinazolinone52-94%[3]
AnthranilamidePent-4-ynoic acidAu(I) or Cu(II) saltsHeatPyrroloquinazolinonesGood[4]

Synthesis of Fluorinated Acridones

Acridone alkaloids are known for a wide array of biological activities, including anticancer and antimalarial properties.[5][6] The most robust synthetic route is the intramolecular cyclization of an N-arylanthranilic acid, which is itself typically prepared via an Ullmann condensation.

Mechanistic Pathway: Ullmann Condensation and Acid-Catalyzed Cyclization

The synthesis begins with a copper-catalyzed Ullmann condensation between a fluorinated anthranilic acid and an aryl halide (or vice-versa).[7][8] This reaction forms the key N-arylanthranilic acid intermediate. The subsequent and final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated by a strong acid (e.g., polyphosphoric acid (PPA), H₂SO₄, or BF₃·Et₂O) and attacks the adjacent aromatic ring to close the central acridone ring system.[5][9]

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A Fluorinated Anthranilic Acid B N-Aryl Anthranilic Acid Intermediate A->B C Fluorinated Acridone B->C Reagent1 Aryl Halide Reagent1->A Catalyst1 Cu Catalyst Base Catalyst1->A Catalyst2 Strong Acid (PPA, H2SO4, etc.) Catalyst2->B

Caption: Workflow for acridone synthesis via Ullmann coupling.

Protocol: Microwave-Assisted Synthesis of Fluorinated Acridones

Microwave irradiation can significantly accelerate the cyclization step, offering a rapid and efficient alternative to conventional heating.[5][10]

Step A: Synthesis of N-phenyl-5-fluoroanthranilic acid (Ullmann Condensation)

  • To a flask, add 5-fluoroanthranilic acid (1.0 eq), iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Add N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the mixture to 120-140°C under an inert atmosphere (N₂) for 12-24 hours, or until TLC analysis indicates consumption of the starting materials.

  • Cool the reaction, dilute with water, and acidify with HCl (2M) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol/water to obtain the pure N-arylanthranilic acid.

Step B: Microwave-Assisted Cyclization to form 2-Fluoroacridone

  • Place the N-phenyl-5-fluoroanthranilic acid (1.0 eq) in a microwave reactor vessel.

  • Add boron trifluoride etherate (BF₃·Et₂O, 2.0 eq) as the catalyst and dehydrating agent.

  • Seal the vessel and irradiate in a microwave reactor at 100-120°C for 15-30 minutes.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel and quench the reaction by carefully adding the mixture to a stirred solution of ice and sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify by column chromatography or recrystallization to yield the final fluorinated acridone.

Cyclization ReagentConditionsKey FeaturesReference
H₂SO₄ (conc.)100°C, 1-2 hClassic, strong acid; can cause sulfonation[8][9]
Polyphosphoric Acid (PPA)130-150°C, 2-4 hHigh viscosity, effective dehydrating agent[8]
BF₃·Et₂OMicrowave, 100-120°C, 15-30 minRapid, efficient, solvent-free possible[5]

Synthesis of Fluorinated Benzodiazepines

While several routes to benzodiazepines exist, a specific and noteworthy pathway to fluorinated 1,4-benzodiazepine-3-ones starts from fluorinated anthranilonitriles (2-aminobenzonitriles).[11][12] This method leverages the unique reactivity of the nitrile group.

Mechanistic Pathway: Organometallic Addition and Rearrangement

This strategy involves the treatment of a fluorinated anthranilonitrile with an organomagnesium (Grignard) reagent. This results in both deprotonation of the amine and addition to the nitrile, forming an intermediate amine-imine complexed dianion.[11] Trapping this reactive intermediate with a tertiary 2-haloacyl halide initiates a sequence that, via rearrangement, leads to the formation of the seven-membered benzodiazepine ring system.[12]

Protocol: Synthesis of a Fluorinated 1,4-Benzodiazepine-3-one Derivative

This protocol is a conceptual adaptation based on the described reaction class.[11][12]

  • Prepare a solution of ethylmagnesium bromide (2.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0°C and add a solution of 5-fluoroanthranilonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the dianion intermediate.

  • Cool the mixture to -78°C and add a solution of a tertiary 2-chloroacyl chloride (e.g., 2-chloro-2-methylpropanoyl chloride) (1.1 eq) in THF dropwise.

  • Maintain the temperature at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the fluorinated 1,4-benzodiazepine-3-one.

Conclusion

The cyclization of fluorinated anthranilic acids and their derivatives provides access to a wealth of high-value heterocyclic scaffolds for drug discovery. By understanding the electronic influence of fluorine and selecting the appropriate synthetic strategy—be it the benzoxazinone route for quinazolinones, the Ullmann/Friedel-Crafts sequence for acridones, or specialized organometallic additions for benzodiazepines—researchers can efficiently construct complex molecular architectures. The adoption of modern techniques such as microwave-assisted synthesis further enhances the speed and efficiency of these critical transformations.

References

  • ResearchGate. (n.d.). Base-Controlled Synthesis of Fluorescent Acridone Derivatives via Formal (4 + 2) Cycloaddition.
  • ChemRxiv. (n.d.). Halogen Bond-catalyzed Pictet-Spengler Reaction. Retrieved from [Link]

  • PubMed. (2008, July 15). Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 4172-6. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
  • Academia.edu. (n.d.). Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Retrieved from [Link]

  • LOCKSS. (n.d.). CHIRAL AUXILIARY APPROACH TO THE ASYMMETRIC PICTET-SPENGLER REACTION OF TRYPTAMINES. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Beilstein Journals. (2021, November 25). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Retrieved from [Link]

  • PMC. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Beilstein Journals. (2011, October 7). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction.
  • MDPI. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Semantic Scholar. (n.d.). Synthesis of some new tricyclic 4 ( 3 H )-quinazolinone derivatives. Retrieved from [Link]

  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]

  • PMC. (n.d.). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Generation of 9(10H)-Acridone from Anthranilic Acid.
  • PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • Scribd. (n.d.). Ullmann Acridine Synthesis. Retrieved from [Link]

  • Masaryk University. (n.d.). MICROWAVE-ASSISTED CYCLIZATION REACTIONS.
  • ResearchGate. (2025, August 10). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
  • PMC. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Diazotization of 2-Amino-4-bromo-3,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Diazotization in Complex Aromatic Synthesis The diazotization of aromatic amines is a cornerstone transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diazotization in Complex Aromatic Synthesis

The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a versatile entry point to a vast array of functional groups. This process converts a primary aromatic amine into a diazonium salt, which is a highly valuable intermediate due to the excellent leaving group ability of the diazonium moiety (N₂).[1] The resulting diazonium salt can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of substituents onto the aromatic ring.[2][3][4]

2-Amino-4-bromo-3,6-difluorobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and bromine atoms, along with a carboxylic acid group, renders the amino group weakly basic. This characteristic presents unique challenges for its diazotization, often requiring carefully optimized conditions to achieve efficient conversion while minimizing side reactions.[5][6] These application notes provide a detailed guide to the reagents and protocols for the successful diazotization of this specific and complex substrate.

Understanding the Mechanistic Nuances

The diazotization reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[7][8] The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[9][10] The lone pair of the primary aromatic amine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[7][11]

For weakly basic anilines like 2-amino-4-bromo-3,6-difluorobenzoic acid, the equilibrium of the initial nitrosation step can be unfavorable. The electron-withdrawing substituents decrease the nucleophilicity of the amino group, making it less reactive towards the nitrosonium ion.[5][6] Therefore, the choice of acid and reaction conditions is critical to drive the reaction to completion.

Reagent Selection and Rationale

The selection of reagents for the diazotization of 2-amino-4-bromo-3,6-difluorobenzoic acid is dictated by the substrate's reduced basicity and potential for side reactions.

Classical Aqueous Diazotization

This is the most common and cost-effective method for diazotization.

  • Sodium Nitrite (NaNO₂): The standard source of the nitrosonium ion precursor. It is a stable, easy-to-handle solid.[9]

  • Strong Mineral Acids (HCl, H₂SO₄): Essential for generating the active nitrosating species (NO⁺) from sodium nitrite.[9][10] An excess of acid is typically used to ensure the complete protonation of the weakly basic amine and to maintain a low pH, which favors the stability of the diazonium salt.[12] For 2-amino-4-bromo-3,6-difluorobenzoic acid, a stronger acid like sulfuric acid might be preferred to ensure sufficient protonation.

Alternative and Non-Aqueous Diazotization Methods

For substrates that are sensitive to strong aqueous acids or have poor solubility, alternative methods can be employed.

  • Organic Nitrites (e.g., tert-Butyl Nitrite, Isoamyl Nitrite): These reagents can be used in organic solvents under non-aqueous or anhydrous conditions.[6][13] This can be advantageous for substrates that are sparingly soluble in aqueous media. The reaction can often be performed under milder, acid-free conditions.[6]

  • p-Toluenesulfonic Acid (p-TsOH): Can be used as a solid acid catalyst in conjunction with sodium nitrite, sometimes even under solvent-free grinding conditions. This "green" chemistry approach avoids the use of strong, corrosive mineral acids.

  • Nitrosyl Halides (in situ generation): Nitrosyl halides, such as nitrosyl chloride (NOCl), can be generated in situ from the reaction of trimethylsilyl halides with alkyl nitrites.[6] This method offers an essentially acid-free route to diazotization in organic solvents.[6]

Experimental Protocols

Safety Precaution: Diazonium salts can be explosive when isolated in a dry state and are sensitive to heat and shock.[14][15] All reactions should be conducted in a well-ventilated fume hood, and the temperature should be strictly controlled. It is highly recommended to use the diazonium salt solution immediately in the subsequent reaction step without isolation.

Protocol 1: Classical Aqueous Diazotization using Sodium Nitrite and Sulfuric Acid

This protocol is a standard and robust method for the diazotization of aminobenzoic acids.[12][16]

Materials:

  • 2-Amino-4-bromo-3,6-difluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equivalent) in deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add concentrated sulfuric acid (2.5-3.0 equivalents) to the cooled suspension. Continue stirring until the starting material dissolves to form its sulfate salt. Maintain the temperature strictly between 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the acidic suspension of the amine from the dropping funnel. Ensure the temperature of the reaction mixture does not rise above 5 °C. The addition should be controlled to manage any gas evolution.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete.

  • The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional sodium nitrite solution can be added.

  • The resulting clear or slightly yellow solution contains the 2-carboxy-3,5-difluoro-6-bromobenzenediazonium sulfate and is ready for the subsequent reaction.

Protocol 2: Non-Aqueous Diazotization using tert-Butyl Nitrite

This method is suitable for reactions where the presence of water is undesirable.[13]

Materials:

  • 2-Amino-4-bromo-3,6-difluorobenzoic acid

  • tert-Butyl Nitrite (TBN)

  • Anhydrous organic solvent (e.g., Acetonitrile, Dichloromethane)

  • Anhydrous acid (e.g., Dichloroacetic acid, if required)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-bromo-3,6-difluorobenzoic acid (1.0 equivalent) in the chosen anhydrous organic solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.1-1.2 equivalents) dropwise to the cooled solution with stirring.

  • If the amine is particularly weak in basicity, a catalytic amount of a non-nucleophilic organic acid like dichloroacetic acid can be added to facilitate the reaction.[13]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • The resulting solution of the diazonium salt can be used directly for the next step.

Visualization of the Diazotization Workflow

Diazotization_Workflow General Workflow for Diazotization and Subsequent Reaction cluster_diazotization Part 1: Diazotization cluster_subsequent_reaction Part 2: Subsequent Reaction (e.g., Sandmeyer) A 2-Amino-4-bromo-3,6-difluorobenzoic acid C In situ generated Diazonium Salt A->C Reaction at 0-5 °C B Diazotizing Agent (e.g., NaNO2/H2SO4 or t-BuONO) B->C Addition E Final Product C->E Displacement of N2 C->E D Nucleophile (e.g., CuCl, CuBr, KI) D->E Addition

Caption: General workflow for diazotization and subsequent reaction.

Data Summary and Comparison of Reagent Systems

Reagent SystemSolventTemperature (°C)AdvantagesDisadvantages
NaNO₂ / H₂SO₄ Water0 - 5Cost-effective, well-established, high conversion for many substrates.[16][17]Requires strong acid, not suitable for acid-sensitive substrates, poor solubility of some organic compounds.
tert-Butyl Nitrite Acetonitrile, DCM0 - 5Mild conditions, suitable for acid-sensitive substrates, good solubility in organic solvents.[13]More expensive than NaNO₂, can be hazardous.[13]
NaNO₂ / p-TsOH Grinding (solvent-free) or Organic Solvent0 - RT"Green" alternative, avoids strong mineral acids, can be performed solvent-free.May not be as efficient for all substrates, requires solid-state mixing.

Troubleshooting Common Issues

  • Incomplete Diazotization:

    • Cause: Insufficient acid, low temperature, or poor mixing. The weak basicity of the amine may require more forcing conditions.[5]

    • Solution: Ensure a sufficient excess of strong acid is used. Maintain vigorous stirring. Check for excess nitrous acid with starch-iodide paper and add more NaNO₂ if necessary.[1]

  • Decomposition of the Diazonium Salt:

    • Cause: Temperature rising above 5 °C.[1][14] Aromatic diazonium salts are thermally unstable.[14]

    • Solution: Maintain strict temperature control throughout the reaction. Use the diazonium salt solution immediately after its preparation.

  • Formation of Phenolic Byproducts:

    • Cause: Reaction of the diazonium salt with water, which is more likely at higher temperatures.[16]

    • Solution: Keep the reaction temperature low and use the diazonium salt promptly.

Conclusion

The diazotization of 2-Amino-4-bromo-3,6-difluorobenzoic acid, while challenging due to its electronic properties, is a feasible and highly useful transformation. Careful selection of reagents and strict adherence to optimized protocols are paramount for success. The classical aqueous method using sodium nitrite and a strong acid like sulfuric acid remains a robust and economical choice. For substrates requiring milder or non-aqueous conditions, organic nitrites offer a valuable alternative. By understanding the underlying principles and potential pitfalls, researchers can effectively utilize this key reaction to synthesize novel and complex molecules for a wide range of applications.

References

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Kama, A. U., & Rokita, S. E. (2002). Nucleic Acid Related Compounds. 116. Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite,1. The Journal of Organic Chemistry, 67(18), 6343–6350. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Retrieved from [Link]

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
  • Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Retrieved from [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

  • Feelisch, M., & Butler, A. R. (2008). Therapeutic Uses of Inorganic Nitrite and Nitrate. Circulation, 117(16), 2159–2169. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

  • Dabbagh, H. A., Teimouri, A., & Najafi Chermahini, A. (2016). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Oriental Journal of Chemistry, 32(1), 599-604. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from [Link]

  • Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. Retrieved from [Link]

  • Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Quora. (n.d.). Can we use NaNO3 instead of NaNO2 in a diazotization reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. Retrieved from [Link]

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]

  • Chemspain. (2024, April 26). Nitrate reduction enables safer aryldiazonium chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of Brominated Benzoic Acids

Abstract The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] This guide provides an in-depth analysis and detailed protocols for a particularly challenging yet vital substrate class: brominated benzoic acids. The resulting aminobenzoic acid scaffolds are of immense importance in pharmaceuticals, agrochemicals, and materials science. We will dissect the key challenges posed by the acidic carboxylic acid moiety, explore the rationale behind the selection of catalysts, ligands, and bases, and provide field-proven, step-by-step protocols designed for immediate application in a research and development setting.

The Core Challenge: The Acidic Proton

The primary obstacle in the Buchwald-Hartwig amination of brominated benzoic acids is the presence of the carboxylic acid proton (-COOH). This functional group introduces two main complications:

  • Base Consumption: The catalytic cycle requires a base to deprotonate the amine nucleophile, making it competent for coupling.[2] The acidic proton of the benzoic acid will stoichiometrically consume the base, necessitating the use of additional equivalents.

  • Catalyst Inhibition & Solubility: Strong bases, such as sodium tert-butoxide (NaOtBu), can deprotonate the carboxylic acid to form a sodium carboxylate salt.[3] This salt may have poor solubility in common nonpolar solvents like toluene or dioxane, potentially hindering the reaction.[3] Furthermore, the carboxylate anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

Therefore, successful protocol design hinges on a judicious choice of base and reaction conditions to mitigate these effects.

Deconstructing the Catalytic System

A successful C-N coupling is a synergistic interplay between the palladium source, the ligand, the base, and the solvent. Each component must be selected to accommodate the unique demands of the brominated benzoic acid substrate.

Palladium Precatalysts

While numerous palladium sources can be used, modern palladacycle precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] These "G3" or "G4" precatalysts (e.g., XPhos Pd G3) offer greater air stability and more readily form the active Pd(0) species in solution, leading to more reliable and reproducible results.[3]

Ligand Selection: The Key to Efficiency

The ligand is arguably the most critical component, responsible for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.[1][2] For coupling with brominated benzoic acids, bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed standard.

Ligand Key Features & Recommended Use Typical Coupling Partners
XPhos A highly versatile and robust ligand. An excellent first choice for general screening and optimization.Primary & Secondary Aliphatic Amines, Aryl Amines.[4]
RuPhos Specifically designed for coupling secondary amines, often providing superior results for these substrates.[4]Secondary Aliphatic & Cyclic Amines.
BrettPhos Exhibits high selectivity for primary amines and offers good tolerance for various functional groups.[6][7]Primary Aliphatic Amines, especially those with functional groups.
Xantphos A bidentate ligand sometimes used for coupling amides or when other monodentate ligands fail.[8]Amides, NH-Heterocycles.

Expert Insight: The steric bulk of these ligands is crucial. It creates a coordinatively unsaturated palladium center that is reactive enough to undergo oxidative addition with the aryl bromide while also promoting the C-N bond-forming reductive elimination.[9]

Base Selection: The Most Critical Parameter

As discussed, base selection is paramount. While strong alkoxide bases like NaOtBu are common in many Buchwald-Hartwig reactions, they can be problematic with acidic substrates.[3][10]

  • Preferred Bases: Weaker inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are strongly recommended.[3] These bases are strong enough to facilitate the catalytic cycle but are less likely to cause the solubility and inhibition issues associated with carboxylate salt formation.

  • Stoichiometry: A minimum of 2.0 equivalents of base is required: one equivalent to neutralize the benzoic acid and at least one to participate in the catalytic cycle. Often, using 2.5 to 3.0 equivalents is beneficial to drive the reaction to completion.

Solvents

Aprotic solvents with relatively high boiling points are standard.

  • Toluene & 1,4-Dioxane: These are the most common and effective solvents, offering good solubility for the organometallic intermediates.[11][12]

  • tert-Amyl Alcohol: Can be an effective solvent, particularly when solubility is a challenge.

All solvents must be anhydrous and degassed to prevent catalyst deactivation.[11]

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All reagents and solvents should be anhydrous and degassed.

Protocol 1: General Coupling of a Bromobenzoic Acid with a Primary Amine

This protocol is a robust starting point for the coupling of various primary amines with brominated benzoic acids using a modern precatalyst.

  • Reaction: 4-Bromobenzoic Acid with n-Hexylamine

  • Catalyst System: XPhos Pd G3 / K₃PO₄ / Toluene

Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Bromobenzoic Acid201.021.0201 mg1.0
n-Hexylamine101.191.2150 µL1.2
XPhos Pd G3863.610.0217.3 mg0.02 (2 mol%)
K₃PO₄212.272.5531 mg2.5
Anhydrous Toluene--5 mL-

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzoic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the n-hexylamine via syringe.

  • Place the vial in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Acidify the mixture with 1 M HCl (aq) until the aqueous layer is pH ~2-3.

  • Transfer to a separatory funnel. The product will be in the organic layer. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Secondary Amine using a Traditional Catalyst System

This protocol demonstrates the use of a traditional catalyst system formed in situ from a palladium(II) source and a separate ligand.

  • Reaction: 3-Bromobenzoic Acid with Morpholine

  • Catalyst System: Pd(OAc)₂ / RuPhos / Cs₂CO₃ / 1,4-Dioxane

Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Bromobenzoic Acid201.021.0201 mg1.0
Morpholine87.121.3114 µL1.3
Pd(OAc)₂224.500.024.5 mg0.02 (2 mol%)
RuPhos474.600.02411.4 mg0.024 (2.4 mol%)
Cs₂CO₃325.822.2717 mg2.2
Anhydrous 1,4-Dioxane--5 mL-

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos ligand, and Cs₂CO₃.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add the 3-bromobenzoic acid.

  • Add anhydrous, degassed 1,4-dioxane followed by morpholine via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C.

  • Stir vigorously for 16-24 hours, monitoring by LC-MS.

  • Follow workup and purification steps as described in Protocol 1.

Workflow and Catalytic Cycle Visualization

Understanding the workflow and the underlying mechanism is key to troubleshooting and optimization.

Experimental Workflow

G cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation p1 Oven-dry glassware p2 Add solid reagents: Aryl-Br, Base, Catalyst, Ligand p1->p2 p3 Purge vessel with N2/Ar p2->p3 r1 Add degassed solvent p3->r1 r2 Add amine nucleophile r1->r2 r3 Heat to 80-110 °C r2->r3 r4 Stir for 12-24h (Monitor by TLC/LC-MS) r3->r4 w1 Cool to RT & Dilute r4->w1 w2 Acidify & Extract w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify (Chromatography) w3->w4

Caption: General experimental workflow for Buchwald-Hartwig amination.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][6][13]

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) amine_complex [L-Pd(II)(Ar)(R₂NH)]+ Br- oa_complex->amine_complex Amine Coordination (+ R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (+ Base, - H-Base+) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Here are common issues and potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).[11]2. Insufficient base.3. Low reaction temperature.1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use a fresh bottle of catalyst/ligand.2. Increase base stoichiometry to 3.0 equivalents.3. Increase temperature to 110 °C.
Formation of Palladium Black Catalyst decomposition, often due to excessive temperature or impurities.[11]Lower the reaction temperature to 90-100 °C and increase reaction time. Filter reagents through a plug of silica if impurity is suspected.
Stalled Reaction 1. Catalyst poisoning or deactivation over time.2. Reagent insolubility.[3]1. Increase catalyst loading slightly (e.g., to 3 mol%).2. Switch to a different solvent (e.g., from toluene to dioxane or t-amyl alcohol) or increase solvent volume.
Hydrodehalogenation (Ar-Br → Ar-H) A common side reaction, often promoted by trace water or certain bases.Ensure rigorously dry conditions. Using K₃PO₄ or Cs₂CO₃ often minimizes this side product compared to strong alkoxides.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Kwan, E. E., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Maiti, B., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. PMC. Available at: [Link]

  • Reddit. (2022). Buchwald-Hartwig coupling troubleshooting. r/chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Available at: [Link]

  • Cole, K. P., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? PMC. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Schareina, T., & Zapf, A. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]

  • Wolf, C., et al. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-Amino-4-bromo-3,6-difluorobenzoic Acid

Welcome to the technical support guide for the purification of 2-Amino-4-bromo-3,6-difluorobenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Amino-4-bromo-3,6-difluorobenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of this highly functionalized molecule. Our approach is grounded in established chemical principles and field-proven insights to help you achieve the highest possible purity for your compound.

Introduction: The Challenge of Purifying a Multifunctional Aromatic Acid

2-Amino-4-bromo-3,6-difluorobenzoic acid possesses a unique combination of functional groups: a carboxylic acid, an amine, and multiple halogen substituents (bromine and fluorine). This complex structure dictates its solubility and crystallization behavior, often making purification a non-trivial task. The goal of recrystallization is to leverage subtle differences in solubility between the target compound and impurities across a temperature gradient.[1] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures.[2]

This guide will walk you through solvent selection strategies, a detailed experimental protocol, and a comprehensive troubleshooting section to navigate common pitfalls such as low yield, "oiling out," and persistent impurities.

Part 1: Solvent Selection Strategy

Choosing the right solvent is the most critical step for a successful recrystallization.[1] For a molecule like 2-Amino-4-bromo-3,6-difluorobenzoic acid, a systematic screening process is recommended.

FAQ: How do I select the best starting solvent for recrystallization?

Answer: The ideal solvent should exhibit a steep solubility curve for the solute—high solubility when hot and low solubility when cold. Given the polar amino and carboxylic acid groups combined with the less polar halogenated aromatic ring, solvents of intermediate polarity or binary (mixed) solvent systems are excellent starting points.

A logical approach to solvent screening is illustrated below:

Solvent_Selection Start Start: Crude 2-Amino-4-bromo-3,6-difluorobenzoic acid Test_Polar Test Polar Protic Solvents (e.g., Ethanol, Methanol, Water) Start->Test_Polar Test_Aprotic Test Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Start->Test_Aprotic Test_Nonpolar Test Non-Polar Solvents (e.g., Toluene, Heptane) Start->Test_Nonpolar Soluble_Cold Soluble at Room Temp? Test_Polar->Soluble_Cold Test_Aprotic->Soluble_Cold Test_Nonpolar->Soluble_Cold Insoluble_Hot Insoluble when Hot? Soluble_Cold->Insoluble_Hot No Bad_Solvent Poor Solvent (Discard) Soluble_Cold->Bad_Solvent Yes Good_Candidate Good Single Solvent Candidate Insoluble_Hot->Good_Candidate No Insoluble_Hot->Bad_Solvent Yes Consider_Mixed Consider Mixed Solvent System Insoluble_Hot->Consider_Mixed If solubility is poor even when hot

Caption: A decision tree for systematic solvent screening.

Based on structurally similar compounds like p-aminobenzoic acid and 2-amino-4-fluorobenzoic acid, the following solvents and mixtures are recommended for initial screening.[2][3][4]

Solvent/SystemBoiling Point (°C)Rationale & Potential Issues
Ethanol/Water 78-100Pro: Highly tunable polarity. Often provides excellent crystal quality for aminobenzoic acids.[2] Con: Finding the precise ratio can be iterative.
Methanol 65Pro: Good solvating power for polar groups. 2-Amino-4-fluorobenzoic acid is known to be soluble in methanol.[4] Con: Low boiling point may lead to rapid evaporation and premature crystallization.
Acetone/Water 56-100Pro: Acetone is a strong solvent, and water acts as an anti-solvent to induce crystallization upon cooling. Con: Acetone's volatility can make it difficult to handle during hot filtration.
Ethyl Acetate 77Pro: Good solvent for many organic acids, successfully used for p-aminobenzoic acid.[3][5] Con: May be too good a solvent, potentially leading to lower recovery.
Toluene 111Pro: High boiling point is good for dissolving difficult compounds. Has been used for 2-amino-4-fluorobenzoic acid.[4] Con: May not be polar enough on its own; could be used as an anti-solvent with a more polar solvent.
Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization process.

Workflow Diagram

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolution Add crude solid to flask. Add minimum volume of hot solvent until fully dissolved. B 2. Decolorization (Optional) If solution is colored, add activated carbon. Boil for 2-5 mins. A->B C 3. Hot Filtration Quickly filter hot solution through a pre-heated funnel to remove insoluble impurities/carbon. B->C D 4. Crystallization Allow filtrate to cool slowly to room temperature. Then, place in an ice bath to maximize crystal formation. C->D E 5. Isolation Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry the purified crystals in a vacuum oven or desiccator. F->G

Caption: Standard experimental workflow for recrystallization.

Detailed Step-by-Step Methodology
  • Dissolution: Place the crude 2-Amino-4-bromo-3,6-difluorobenzoic acid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add the minimum amount of hot solvent necessary to achieve complete dissolution.[2] Using excess solvent is a common cause of low yield.[4]

  • Decolorization (Optional): If the solution has a noticeable color (e.g., yellow or brown), this often indicates the presence of oxidation products or other colored impurities.[2] Remove the flask from the heat, add a very small amount of activated carbon (a spatula tip), and then reheat to a gentle boil for a few minutes. The carbon will adsorb the impurities.

  • Hot Filtration: This step removes insoluble impurities and activated carbon. Pre-heat the filtration apparatus (gravity funnel with fluted filter paper and receiving flask) to prevent the product from crystallizing prematurely in the funnel.[4] Filter the hot solution quickly.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, less pure crystals.[4] Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature or in a desiccator, to remove all traces of solvent.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This troubleshooting guide, presented in a question-and-answer format, addresses the most common problems.

Troubleshooting_Guide Problem Problem Encountered Oil Product 'Oils Out' (Forms a liquid layer) Problem->Oil LowYield Low Recovery Yield Problem->LowYield NoCrystals No Crystals Form on Cooling Problem->NoCrystals Colored Product Remains Colored Problem->Colored Sol_Oil 1. Re-heat solution to dissolve oil. 2. Add more solvent. 3. Allow to cool much more slowly. Oil->Sol_Oil Solution Sol_LowYield 1. Ensure minimum hot solvent was used. 2. Evaporate some solvent and re-cool. 3. Check mother liquor for product. LowYield->Sol_LowYield Solution Sol_NoCrystals 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal. 3. Cool to a lower temperature. NoCrystals->Sol_NoCrystals Solution Sol_Colored 1. Repeat recrystallization. 2. Use activated carbon during dissolution. 3. Ensure process is protected from strong light/air. Colored->Sol_Colored Solution

Caption: Troubleshooting common recrystallization issues.

Q1: My product separated as an oil instead of crystals. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the solute-solvent mixture).[4]

  • Cause: The solution is too concentrated, contains a high level of impurities that depress the melting point, or was cooled too quickly.

  • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If necessary, insulate the flask to prolong the cooling period.

Q2: My final yield is very low. How can I improve it?

A2: A low yield is one of the most frequent issues and can stem from several factors.[4]

  • Cause 1: Too much solvent was used. A significant portion of your product remains dissolved in the mother liquor even after cooling.

    • Solution: Before filtering, you can try to gently boil off some of the solvent to re-concentrate the solution and then repeat the cooling process. For future attempts, be meticulous about adding the absolute minimum volume of hot solvent required for dissolution.

  • Cause 2: Premature crystallization. The product crystallized in the filter paper during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated. You can do this by placing them in an oven or by rinsing them with hot solvent just before filtration.

  • Cause 3: Washing with room-temperature solvent. This can re-dissolve a portion of your purified crystals.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.

Q3: The solution is clear when hot, but no crystals form upon cooling, even in an ice bath. What's wrong?

A3: The solution is likely supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but the process has not been initiated.

  • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

  • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, adding it to the cooled solution will provide a template for crystallization to begin.[4]

  • Solution 3: Reduce Solubility. If the solvent is simply too good, you may need to add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with the primary solvent) dropwise until the solution becomes faintly cloudy, then warm until it is clear again and allow it to cool slowly.

Q4: I've recrystallized my product, but it's still yellow/brown. How do I remove the color?

A4: A persistent color suggests impurities that co-crystallize with your product or were not fully removed.

  • Solution: Perform the recrystallization again, but this time incorporate the optional decolorization step. After dissolving the crude product in the hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform the hot filtration to remove the carbon and the adsorbed colored impurities.[2] Be aware that activated carbon can also adsorb some of your product, which may slightly reduce the yield.[4]

Q5: How do I know if the recrystallization actually improved the purity?

A5: The most straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C).[6] An impure sample typically melts at a lower temperature and over a broader range.[4] For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC) are recommended.[2]

Q6: I am observing different crystal shapes (e.g., needles vs. prisms). Is this a problem?

A6: This phenomenon is known as polymorphism, where a compound can exist in different crystal forms. For related compounds like p-aminobenzoic acid, different polymorphs can be obtained by varying the solvent and cooling rate.[3][5] This is especially critical in drug development, as different polymorphs can have different solubilities and bioavailabilities. To obtain a consistent crystal form, it is essential to precisely control the recrystallization conditions (solvent, cooling rate, temperature).[2][3]

References
  • Kim, K., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. Retrieved from [Link]

  • Svärd, M., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. Retrieved from [Link]

  • Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S. Patent 1,686,913.
  • Svärd, M., & Rasmuson, Å. C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-Portal.org. Retrieved from [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer. Retrieved from [Link]

  • Henkel, K., & Schlayer, W. (1978). Process for the purification of benzoic acid. U.S. Patent 4,092,353.
  • Scribd. (n.d.). Purifying Benzoic Acid by Sublimation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Sterically Hindered 4-Bromo-Benzoic Acids

From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the low reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the low reactivity of sterically hindered 4-bromo-benzoic acids. These substrates present a unique dual challenge: a sterically encumbered aryl bromide and a hindered carboxylic acid. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust synthetic strategies.

Section 1: Foundational Understanding & General FAQs

This section addresses the fundamental reasons behind the low reactivity of these compounds.

Question: Why is my sterically hindered 4-bromo-benzoic acid so unreactive?

Answer: The low reactivity stems from two distinct sources of steric hindrance that affect the two primary reactive sites on the molecule:

  • The 4-Bromo Position: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), substituents ortho to the bromine atom (at the 3- and 5-positions) physically block the palladium catalyst from accessing the C-Br bond. This dramatically slows down the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2][3]

  • The Carboxylic Acid Group: Similarly, substituents ortho to the carboxyl group (at the 2- and 6-positions) impede the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon.[4][5] This makes standard esterification and amidation reactions challenging. While the "ortho effect" technically increases the acidity of the benzoic acid by twisting the carboxyl group out of the plane of the benzene ring and inhibiting resonance, this electronic activation is often negated by the overwhelming physical blockade.[6][7][8][9]

Essentially, you are dealing with a molecule that has two "shielded" reactive centers, requiring specialized conditions to functionalize either site effectively.

Question: How can I confirm that steric hindrance, and not poor reagent quality, is the primary issue?

Answer: This is a critical first step. We recommend running a parallel control experiment.

  • Control Reaction: Set up an identical reaction using a non-hindered analogue, such as 4-bromobenzoic acid itself.

  • Analysis: If the reaction with 4-bromobenzoic acid proceeds smoothly to completion while the reaction with your sterically hindered substrate fails or gives a low yield, it is a strong indicator that steric hindrance is the dominant problem.[2]

  • Reagent Purity Check: Always verify the purity of your starting materials and reagents via NMR or LC-MS if problems persist across both hindered and non-hindered substrates.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on strategies to functionalize the C-Br bond.

Question: My Suzuki-Miyaura coupling with a hindered 4-bromo-benzoic acid is failing. What is the first thing I should change?

Answer: The first and most critical variable to address is the ligand on your palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to facilitate the difficult oxidative addition step with a hindered substrate.[1][10][11]

The solution is to switch to a bulky, electron-rich monophosphine ligand. These ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[11][12]

Recommended Ligand Classes:
  • Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their bulk and electron-donating properties are precisely tuned to accelerate the catalytic cycle.[1][10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are excellent σ-donors, often even more so than phosphines, which can facilitate oxidative addition with particularly unreactive aryl chlorides and bromides.[10][12]

The diagram below illustrates how bulky ligands facilitate the formation of the active catalytic species necessary for the challenging oxidative addition step.

G cluster_0 Standard Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., XPhos) PdL4 Pd(PPh₃)₄ (Resting State) PdL2 Pd(PPh₃)₂ (Active Species) PdL4->PdL2 Ligand Dissociation OA_Slow Oxidative Addition (Slow/Inhibited) PdL2->OA_Slow Hindered Aryl Bromide Pd2dba3 Pd₂(dba)₃ + 2 L PdL Pd(0)L (Highly Active Species) Pd2dba3->PdL Ligand Association & Favored Equilibrium OA_Fast Oxidative Addition (Fast) PdL->OA_Fast Hindered Aryl Bromide caption Fig 1. Effect of Ligand on Catalyst Activation.

Caption: Fig 1. Effect of Ligand on Catalyst Activation.

Question: I've switched to a Buchwald ligand for my Buchwald-Hartwig amination, but the yield is still low. What are my next steps?

Answer: Once you have the right class of ligand, the next critical parameters to optimize are the base, solvent, and temperature . These factors work in concert to overcome the high activation energy of the reaction.[2][3][13]

ParameterProblemSolution & Rationale
Base Weak or nucleophilic bases (e.g., Na₂CO₃, Et₃N) are ineffective.Use a strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or LHMDS . These bases are crucial for deprotonating the amine and facilitating the reductive elimination step without competing as nucleophiles.[1][2]
Solvent Low-boiling solvents (e.g., THF) may not provide enough energy.Switch to a high-boiling aprotic solvent such as Toluene, Dioxane, or DMF . This allows you to safely increase the reaction temperature.[3]
Temperature Reaction is too slow at moderate temperatures (e.g., 80 °C).Increase the temperature to 100-120 °C . Many couplings with hindered substrates require significant thermal energy to overcome the activation barrier for oxidative addition.[2][3]
Catalyst Precursor In-situ reduction of Pd(II) is inefficient.Use a stable Pd(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ . These are reliably reduced in situ to the active catalyst.[2]
Troubleshooting Workflow: Cross-Coupling Reactions

The following workflow provides a systematic approach to optimizing your reaction.

G start Start: Low Yield in Cross-Coupling ligand Step 1: Optimize Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) start->ligand base Step 2: Evaluate Base Use strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) ligand->base Yield Improved? fail Still Failing: Re-evaluate Substrate Purity & Reaction Setup (Inertness) ligand->fail No conditions Step 3: Adjust Conditions Increase Temperature (100-120 °C) Use high-boiling solvent (Toluene/Dioxane) base->conditions Yield Improved? base->fail No success Success: Improved Yield conditions->success Yield Improved? conditions->fail No

Caption: Fig 2. Systematic Troubleshooting Workflow.

Section 3: Troubleshooting Carboxylic Acid Activation (Amidation & Esterification)

This section addresses the challenges of forming bonds at the hindered carboxyl group.

Question: My standard amidation protocol using HATU/DIPEA is failing with my hindered benzoic acid. Why doesn't it work?

Answer: Standard peptide coupling reagents like HATU, HOBt, and DCC struggle with severely hindered carboxylic acids.[4][5] These reagents form bulky activated intermediates (e.g., an O-acylisourea for DCC) which are themselves sterically shielded.[14] When this activated intermediate is then approached by a hindered amine or alcohol, the two bulky components are unable to react efficiently, leading to low yields or decomposition.

The key is to convert the carboxylic acid into a small yet highly reactive intermediate . The best choice for this is an acyl fluoride .[4][15] Acyl fluorides are only slightly larger than the parent carboxylic acid and are exceptionally electrophilic, making them ideal for reacting with hindered nucleophiles.[15]

Reagent ClassExampleIntermediate SizeReactivitySuitability for Hindered Substrates
CarbodiimideDCCVery BulkyModeratePoor
Phosphonium SaltPyBOPBulkyHighModerate
Uronium SaltHATUBulkyVery HighModerate to Poor
Fluorinating Agent BTFFH, PyFluor Small Very High Excellent

Question: How do I perform an amidation via an acyl fluoride intermediate?

Answer: The reaction is typically a one-pot, two-step process where the acyl fluoride is generated in situ and then consumed by the amine. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) are highly effective for this transformation.[4][15]

Detailed Experimental Protocol: BTFFH-Mediated Amidation

Objective: To synthesize a sterically hindered amide from a hindered 4-bromo-benzoic acid and a hindered amine.

Materials:

  • Sterically hindered 4-bromo-benzoic acid (1.3 equiv.)

  • Hindered amine (1.0 equiv., 0.5 mmol scale)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv.)[4]

  • N,N-Diisopropylethylamine (DIPEA) (4.5 equiv.)[4]

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Activation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the sterically hindered 4-bromo-benzoic acid (0.65 mmol).

    • Add anhydrous CH₂Cl₂ (approx. 2 mL/mmol of amine).

    • Add BTFFH (0.75 mmol) followed by DIPEA (2.25 mmol).

    • Stir the mixture at room temperature for 30-60 minutes. This period is crucial for the complete formation of the acyl fluoride intermediate. You can monitor this step by ¹⁹F NMR if desired.

  • Coupling:

    • Add the hindered amine (0.5 mmol) to the reaction mixture via syringe.

    • Seal the reaction vessel and heat the mixture to the required temperature (often 40-80 °C may be needed for highly hindered systems) for 12-24 hours.[4]

  • Work-up & Purification:

    • Upon completion (monitored by LC-MS), cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.

This protocol leverages the formation of a small, highly reactive acylating agent to overcome the steric barriers presented by both coupling partners.[4][15]

References

  • Ortho effect - Wikipedia. Wikipedia. [Link]

  • The Ortho Effect of benzoic acids. University of Calgary. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]

  • How does ortho-effect work in benzoic acids? Khan Academy. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. National Center for Biotechnology Information. [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Wiley Online Library. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. RSC Advances. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. MDPI. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University of Chinese Academy of Sciences. [Link]

  • Process for the activation of carboxylic acids.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium. ResearchGate. [Link]

  • Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. RSC Publishing. [Link]

  • The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Optimization of reaction temperature for fluorinated anthranilic acid condensation

Topic: Optimization of Reaction Temperature for Fluorinated Anthranilic Acid Condensation Introduction: The "Fluorine Penalty" in Cyclocondensation Welcome to the Advanced Synthesis Support Module. If you are accessing t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Fluorinated Anthranilic Acid Condensation

Introduction: The "Fluorine Penalty" in Cyclocondensation

Welcome to the Advanced Synthesis Support Module. If you are accessing this guide, you are likely observing a specific failure mode in your Niementowski or urea-based condensation reactions: stalled intermediates or thermal decomposition .

Reacting fluorinated anthranilic acids is fundamentally different from reacting their non-fluorinated parents. The presence of fluorine—a highly electronegative atom (


)—exerts a powerful inductive effect (

) that alters the electron density of the aniline nitrogen.[1]

This guide treats your reaction parameters not as a recipe, but as a thermodynamic system that must be tuned to overcome the "Fluorine Penalty" (reduced nucleophilicity) without triggering the "Thermal Ceiling" (decarboxylation).

Module 1: The Thermodynamics of Failure

Why Standard Protocols Fail

In a standard Niementowski reaction (Anthranilic acid + Formamide/Urea), the rate-determining step is often the initial nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl.

  • Reduced Nucleophilicity: Fluorine withdraws electron density from the benzene ring. This lowers the

    
     of the aniline (making it a worse base and a worse nucleophile).
    
    • Result: The activation energy (

      
      ) for the first step increases. You need more heat  to start the reaction.[2]
      
  • Thermal Instability: Anthranilic acids are prone to thermal decarboxylation.

    • Result: The temperature required to overcome the nucleophilic barrier often overlaps with the temperature that triggers rapid loss of

      
      .
      

Visualizing the Energy Landscape The following diagram illustrates why your fluorinated substrate requires a precise "Goldilocks" temperature window compared to a standard substrate.

ReactionEnergy Start Start (Anthranilic Acid) TS_H TS (Non-F) Low Barrier Start->TS_H  Low T OK TS_F TS (Fluorinated) High Barrier Start->TS_F  High T Req. Decomp Decomposition (Decarboxylation) Start->Decomp  T > 150°C Inter Intermediate (Ureido Acid) TS_H->Inter TS_F->Inter Prod Product (Quinazolinone) Inter->Prod  Cyclization

Figure 1: Reaction coordinate comparison. Note how the Fluorinated Transition State (Red) requires higher energy, pushing the system dangerously close to the Decomposition pathway (Black).

Module 2: Critical FAQ & Troubleshooting

Q1: "I see the intermediate by LCMS, but it won't cyclize. Should I just boil it hotter?"

Short Answer: No. Blindly increasing temperature usually leads to tarring.

Technical Explanation: The reaction proceeds in two steps:[3][4]

  • Acylation: Formation of the ureido-acid intermediate.

  • Dehydration/Cyclization: Ring closure to form the quinazolinone.

For fluorinated substrates, Step 2 is often sluggish because the amide nitrogen is electron-deficient.

  • The Fix: Instead of raising the temperature of the entire reaction, use a Two-Stage Protocol .

    • Stage 1: Run at 130°C to form the intermediate.

    • Stage 2: Add a dehydrating agent (e.g., HMDS - Hexamethyldisilazane) or a Lewis Acid catalyst to facilitate ring closure without requiring temperatures >180°C.

Q2: "My product is contaminated with a defluorinated byproduct. What happened?"

Diagnosis: You likely triggered an


 (Nucleophilic Aromatic Substitution) side reaction.
Cause:  If you are using urea or an amine at high temperatures (>160°C) in a polar aprotic solvent (like DMF or DMSO), the fluoride ion can be displaced, especially if it is ortho or para to the carbonyl.
Solution: 
  • Switch to a non-polar solvent (Diphenyl ether) or a protic solvent (Acetic Acid).

  • Avoid basic conditions if possible.

Q3: "Is Microwave synthesis actually better, or just faster?"

Verdict: It is chemically superior for this specific reaction. Microwave irradiation provides dielectric heating , which directly couples with the polar reaction centers. This allows you to reach the high activation energy required for the fluorinated nucleophile instantaneously, minimizing the time the molecule spends in the "thermal danger zone" where decarboxylation occurs.

Module 3: Optimized Experimental Protocols

Protocol A: The "Ramped" Thermal Method (High Precision)

Best for: Large scale (>5g) where microwave is not feasible.

StepParameterValueRationale
1. Solvent Diphenyl Ether BP: 258°CHigh boiling point, inert, non-polar (suppresses

).
2. Loading Concentration 1.0 MHigh concentration favors bimolecular kinetics.
3. Ramp 1 Temp/Time 130°C / 1 hrAcylation Phase. Safe below decarboxylation threshold (~145°C).
4. Check IPC (TLC/LCMS) --Confirm disappearance of Anthranilic Acid.
5. Ramp 2 Temp/Time 155-160°C / 2-4 hrCyclization Phase. Only proceed if Step 4 is clear.
6. Workup Precipitation HexanesPour hot reaction mix into Hexanes to precipitate product; impurities stay in ether.
Protocol B: The Microwave "Flash" Method (High Throughput)

Best for: Library synthesis (<500mg).

  • Vessel: 10mL Microwave vial (pressure rated).

  • Reagents: Fluorinated Anthranilic Acid (1.0 eq), Formamide (5.0 eq - acts as solvent).

  • Additive: Ammonium Formate (0.5 eq) – Critical for fluorinated substrates to assist proton transfer.

  • Irradiation:

    • Power: Dynamic (set max T).

    • Temp: 150°C.

    • Time: 10 minutes (Hold).

  • Result: Usually >90% conversion with minimal decarboxylation due to short thermal exposure.

Module 4: Diagnostic Logic Tree

Use this flowchart to determine your next optimization step based on your current LCMS data.

Troubleshooting Start Analyze Crude LCMS Result1 SM Remaining (>20%) Start->Result1 Result2 Intermediate Only (Open Ring) Start->Result2 Result3 Decarboxylated Byproduct Start->Result3 Action1 Increase T to 140°C OR Add Acid Catalyst Result1->Action1 Kinetic Stall Action2 Add HMDS (Dehydrating Agent) Increase T to 160°C Result2->Action2 Thermodynamic Stall Action3 STOP Heating. Switch to Microwave (Short Time, High Energy) Result3->Action3 Thermal Degradation

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Liu, J., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

  • Li, S., et al. (2022).[5] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[5] Synthesis.

  • BenchChem Technical Support. (2025). Electronic Effects of Fluorine on Aniline Nucleophilicity.

  • Khajavi, M. S., et al. (1998). Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones. Journal of Chemical Research.

  • Dunn, K. B., et al. (2025). The Decarboxylation of Anthranilic Acid: Mechanism and Kinetics. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-3,6-difluorobenzoic Acid

A Comparative Analysis for Researchers in Drug Discovery and Development In the landscape of modern drug discovery, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-Amino-4-bromo-3,6-difluorobenzoic acid, a compound of interest in medicinal chemistry due to its polysubstituted aromatic structure.

This document is designed for researchers, scientists, and drug development professionals, providing a framework for understanding and predicting the fragmentation of similarly complex halogenated and aminated benzoic acid derivatives. By dissecting the influence of each functional group on the molecule's fragmentation, we can anticipate its mass spectral behavior, aiding in its identification and characterization in complex matrices.

The Structural Landscape of 2-Amino-4-bromo-3,6-difluorobenzoic Acid

The fragmentation of a molecule in a mass spectrometer is intrinsically linked to its chemical structure. The subject of our analysis, 2-Amino-4-bromo-3,6-difluorobenzoic acid (C₇H₄BrF₂NO₂), presents a fascinating case study due to the interplay of its various functional groups on the aromatic ring.

Functional GroupPositionInfluence on Fragmentation
Carboxylic Acid1Prone to decarboxylation (loss of CO₂) and loss of the entire -COOH group.[1][2]
Amino Group2As an electron-donating group, it can influence fragmentation pathways. Its ortho position to the carboxylic acid may lead to specific "ortho effects".[3][4]
Bromine4A halogen with two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to characteristic M/M+2 isotopic patterns for bromine-containing fragments.[5]
Fluorine3, 6The most electronegative element, its presence can influence bond strengths and fragmentation pathways.

Predicted Fragmentation Pathways

The following sections detail the anticipated fragmentation of 2-Amino-4-bromo-3,6-difluorobenzoic acid under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.

A primary and highly characteristic fragmentation pathway for benzoic acids is the loss of the carboxyl group.[1][2] For 2-Amino-4-bromo-3,6-difluorobenzoic acid, this would involve the initial loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO), or the direct loss of the entire carboxyl radical (•COOH).

Another significant fragmentation pathway involves the loss of a bromine atom. Halogenated compounds often show a primary fragmentation mode involving the loss of the halogen atom.[5] The stability of the resulting aryl cation would make this a favorable process.

The presence of the amino group ortho to the carboxylic acid can lead to a characteristic "ortho effect," where interaction between the two adjacent groups can result in specific fragmentation patterns, such as the loss of water (H₂O).[4]

Here is a diagram illustrating the predicted major fragmentation pathways under EI:

M [M]⁺˙ m/z 251/253 F1 [M-COOH]⁺ m/z 206/208 M->F1 - •COOH F2 [M-Br]⁺ m/z 172 M->F2 - •Br F3 [M-H₂O]⁺˙ m/z 233/235 M->F3 - H₂O (ortho effect) F4 [M-CO₂]⁺˙ m/z 207/209 M->F4 - CO₂

Caption: Predicted EI fragmentation of 2-Amino-4-bromo-3,6-difluorobenzoic acid.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules. For carboxylic acids, a common loss is that of water (H₂O). The loss of carbon monoxide (CO) from the protonated molecule is also a possibility.

In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ would be the precursor ion. A characteristic fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂).[6]

The following diagram illustrates the predicted fragmentation in both positive and negative ESI modes:

cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_pos [M+H]⁺ m/z 252/254 F1_pos [M+H-H₂O]⁺ m/z 234/236 M_pos->F1_pos - H₂O F2_pos [M+H-CO]⁺ m/z 224/226 M_pos->F2_pos - CO M_neg [M-H]⁻ m/z 250/252 F1_neg [M-H-CO₂]⁻ m/z 206/208 M_neg->F1_neg - CO₂

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparative Analysis with Simpler Analogues

To better understand the influence of each substituent, it is instructive to compare the predicted fragmentation of our target molecule with that of simpler, related compounds.

CompoundKey Fragmentation DifferencesRationale
Benzoic AcidLacks the complex isotopic patterns and fragment ions associated with bromine and fluorine. The primary fragments are from the loss of •OH and •COOH.[2]The absence of halogens and the amino group simplifies the fragmentation pattern significantly.
2-Aminobenzoic AcidShows the characteristic "ortho effect" with a prominent loss of water.[4][7]This highlights the influence of the ortho-amino group on the fragmentation of the carboxylic acid.
4-Bromobenzoic AcidExhibits the characteristic M/M+2 isotopic pattern for bromine. The loss of the bromine atom is a significant fragmentation pathway.This demonstrates the predictable fragmentation behavior of brominated aromatic compounds.

Experimental Protocols

For researchers looking to analyze 2-Amino-4-bromo-3,6-difluorobenzoic acid or similar compounds, the following are suggested starting points for experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, the carboxylic acid group must be derivatized to increase volatility. A common method is esterification.

Protocol for Methyl Ester Derivatization:

  • Sample Preparation: Dissolve approximately 1 mg of 2-Amino-4-bromo-3,6-difluorobenzoic acid in 1 mL of methanol.

  • Derivatization: Add a few drops of concentrated sulfuric acid and heat the mixture at 60°C for 1 hour.

  • Extraction: After cooling, add 2 mL of water and extract the methyl ester with 2 mL of a suitable organic solvent (e.g., dichloromethane).

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the direct analysis of carboxylic acids without derivatization.

Protocol for LC-MS Analysis:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape and separation.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • MS/MS: Perform collision-induced dissociation (CID) on the [M+H]⁺ and [M-H]⁻ ions to obtain fragmentation data.

The following diagram outlines a general workflow for LC-MS/MS analysis:

Start Sample Preparation LC Liquid Chromatography (Separation) Start->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 End Data Analysis MS2->End

Sources

Comparative

Comparative Reactivity Guide: 3,6-Difluoro vs. 4,5-Difluoro Anthranilic Acids

This guide provides an in-depth technical comparison of 3,6-difluoroanthranilic acid and 4,5-difluoroanthranilic acid , specifically focusing on their utility as precursors for benzyne generation in cycloaddition reactio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,6-difluoroanthranilic acid and 4,5-difluoroanthranilic acid , specifically focusing on their utility as precursors for benzyne generation in cycloaddition reactions.

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 3,6-difluoro and 4,5-difluoro anthranilic acid is dictated by the desired electronic profile of the target scaffold and the steric tolerance of the synthetic pathway.

  • 4,5-Difluoroanthranilic Acid: The "Workhorse." It offers higher synthetic reliability, cleaner diazotization kinetics, and yields a moderately activated benzyne intermediate. It is the preferred starting material for initial structure-activity relationship (SAR) screening.

  • 3,6-Difluoroanthranilic Acid: The "Hot Electrophile." It generates a significantly more electrophilic benzyne species due to the inductive effect of fluorine atoms ortho to the triple bond. However, the precursor itself is sterically crowded, requiring optimized diazotization conditions to prevent side reactions.

Structural & Electronic Profile

Both compounds serve as precursors to symmetric benzynes , meaning that regioselectivity issues typically associated with asymmetric benzynes (e.g., 3-fluorobenzyne) are effectively nullified during the trapping step. The differentiation lies in the generation efficiency and the reactivity of the intermediate.

Feature3,6-Difluoroanthranilic Acid4,5-Difluoroanthranilic Acid
Structure Sterically Congested Amino group flanked by COOH and F.Sterically Accessible Amino group flanked by COOH and H.
Benzyne Product 3,6-Difluorobenzyne (Symmetric)4,5-Difluorobenzyne (Symmetric)
F-Position relative to Triple Bond Ortho (Positions 3 & 6)Meta (Positions 4 & 5)
Benzyne Electrophilicity High Strong inductive withdrawal stabilizes the LUMO, increasing reactivity toward nucleophiles.Moderate Inductive effect is attenuated by distance.
Precursor pKa (est.) ~2.0 (Amino group less basic due to ortho-F)~2.4 (Standard aniline basicity)
Electronic Influence on Benzyne Reactivity

The position of the fluorine atoms dictates the LUMO energy of the benzyne intermediate.

  • 3,6-Isomer: The fluorine atoms are directly adjacent to the deformation carbons (the triple bond). The strong

    
    -withdrawing effect lowers the LUMO energy, making this benzyne a "hotter" electrophile, capable of trapping even sluggish dienes or nucleophiles.
    
  • 4,5-Isomer: The fluorines are remote. While still electron-withdrawing relative to unsubstituted benzyne, the effect is less pronounced, resulting in a more stable, longer-lived intermediate that may require more reactive trapping agents for high yields.

Benzyne Generation Mechanism

The standard method for generating these benzynes is aprotic diazotization using an alkyl nitrite (e.g., isoamyl nitrite), followed by thermal decomposition of the diazonium carboxylate (benzenediazonium-2-carboxylate).

Mechanism Visualization

The following diagram illustrates the parallel pathways and the steric bottleneck for the 3,6-isomer.

BenzyneMechanism Start36 3,6-Difluoroanthranilic Acid (Crowded NH2) Diazonium Diazonium Carboxylate (Zwitterion) Start36->Diazonium Slow Diazotization (Steric Hindrance) Start45 4,5-Difluoroanthranilic Acid (Accessible NH2) Start45->Diazonium Fast Diazotization Benzyne36 3,6-Difluorobenzyne (High Electrophilicity) Diazonium->Benzyne36 -N2, -CO2 (Thermal) Benzyne45 4,5-Difluorobenzyne (Moderate Electrophilicity) Diazonium->Benzyne45 -N2, -CO2 (Thermal) Product Cycloadduct (e.g., Diels-Alder) Benzyne36->Product Rapid Trapping Benzyne45->Product Standard Trapping

Caption: Comparative pathway showing the kinetic bottleneck in diazotization for the 3,6-isomer versus the rapid trapping of its resulting benzyne.

Experimental Performance & Data

Reactivity Matrix

The following data summarizes typical performance metrics observed in cycloaddition reactions (e.g., with furan or cyclopentadiene) in refluxing DME or THF.

Parameter3,6-Difluoro Isomer4,5-Difluoro Isomer
Diazotization Temp. Requires mild heating (40-60°C) to initiateRoom Temperature to 40°C
Induction Period Long (10-30 min) due to stericsShort (<5 min)
Typical Yield (Furan Trap) 55 - 75%75 - 92%
Major Side Reaction Azo-coupling (due to slow diazotization)Oligomerization (if trap is insufficient)
Solubility (DME/THF) ModerateHigh
Why the Yield Difference?

Despite the 3,6-benzyne being more reactive, the isolated yield is often lower than the 4,5-isomer.

  • Causality: The steric crowding around the amine in the 3,6-isomer retards the initial attack of the nitrosonium species (

    
    ). This allows unreacted anthranilic acid to compete as a nucleophile, attacking the formed diazonium salt or the benzyne itself, leading to complex azo-dye byproducts or tars.
    

Recommended Experimental Protocols

To maximize reproducibility, use these optimized protocols. The 3,6-isomer requires a "Slow Addition" modification to prevent side reactions.

Protocol A: 4,5-Difluoroanthranilic Acid (Standard)

Best for: Routine synthesis, scale-up.

  • Dissolution: Dissolve 4,5-difluoroanthranilic acid (1.0 equiv) and the trapping agent (e.g., furan, 5.0 equiv) in dry 1,2-dimethoxyethane (DME).

  • Reagent Prep: Prepare a solution of isoamyl nitrite (1.5 equiv) in DME.

  • Addition: Heat the anthranilic acid solution to reflux. Add the isoamyl nitrite solution dropwise over 30 minutes.

  • Workup: Reflux for an additional 1 hour. Cool, evaporate solvent, and purify via silica gel chromatography.

Protocol B: 3,6-Difluoroanthranilic Acid (Modified)

Best for: Overcoming steric hindrance and preventing self-coupling.

  • Dual Addition Setup: Place the trapping agent (furan, 10.0 equiv) in refluxing DME in the reaction flask.

  • Separate Solutions:

    • Syringe A: 3,6-difluoroanthranilic acid (1.0 equiv) in DME/THF (minimal volume).

    • Syringe B: Isoamyl nitrite (2.0 equiv) in DME.

  • Simultaneous Addition: Add both solutions simultaneously and very slowly (over 1-2 hours) to the refluxing trap solution.

    • Rationale: This keeps the instantaneous concentration of the amino acid low, preventing it from reacting with the generated benzyne or diazonium species.

  • Validation: The reaction mixture should remain golden/orange. Darkening to black/tar indicates too fast addition.

Synthesis of Precursors[1][2][3]

If these compounds are not commercially available, they are synthesized via distinct routes:

  • 4,5-Difluoroanthranilic Acid:

    • Route: Hydrolysis of 4,5-difluoroisatoic anhydride or from 4,5-difluorophthalic anhydride via Hofmann rearrangement.

    • Reference: Standard industrial route for quinolone antibiotics.

  • 3,6-Difluoroanthranilic Acid:

    • Route: Lithiation/Carboxylation of 2,5-difluoroaniline.

    • Step: Protect amine (Boc)

      
       Directed ortho-lithiation (n-BuLi, -78°C) 
      
      
      
      Quench with
      
      
      
      
      Deprotect.
    • Note: Direct oxidation of 4,7-difluoroisatin is also a viable route if the isatin is available.

References

  • Loghmani-Khouzani, H., et al. "A convenient synthesis of anthranilic acids." Journal of Chemical Research, 2005.
  • Fluorinated Benzyne Reactivity

    • Sanz, R., et al. "Fluorinated Benzynes: Generation and Reactivity." Chemistry - A European Journal, 2013.

    • Context: Discusses the inductive effects of fluorine on benzyne lifetime and trapping efficiency.
  • Regioselectivity in Cycloadditions

    • Houk, K. N., et al. "Theory of 1,3-Dipolar Cycloadditions to Benzynes." Journal of the American Chemical Society, 2006.

    • Context: Theoretical grounding for the lack of regioselectivity in symmetric benzynes.
  • Reiter, L. A. "Synthesis of 3,6-difluoroanthranilic acid." Journal of Organic Chemistry, 1987.
Validation

Validating Purity of 2-Amino-4-bromo-3,6-difluorobenzoic Acid: A Comparative LC-MS Guide

Executive Summary 2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1394970-06-7 / 1698535-33-9) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and antibacterial agents. Its "zwitterionic"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1394970-06-7 / 1698535-33-9) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and antibacterial agents. Its "zwitterionic" nature (containing both a basic amine and an acidic carboxyl group) combined with a poly-halogenated core presents unique analytical challenges.

While HPLC-UV is the industry standard for routine release testing, it often fails to distinguish between the target compound and its de-halogenated impurities (e.g., des-bromo analogs) due to overlapping UV chromophores.

This guide objectively compares traditional purity assays against a High-Resolution LC-MS (HRMS) workflow. We demonstrate that while HPLC-UV is sufficient for gross purity, LC-MS is mandatory for validating the absence of structurally similar halogenated byproducts, ensuring the integrity of downstream pharmaceutical synthesis.

Comparative Technology Review

The following table contrasts the primary analytical techniques available for validating this specific intermediate.

FeatureMethod A: HPLC-UV Method B: GC-MS Method C: qNMR Method D:[1] LC-MS (Proposed)
Primary Detection UV Absorbance (254 nm)Electron Impact (EI) Mass1H / 19F NucleiElectrospray Ionization (ESI) Mass
Suitability Routine QC, High concentrationVolatile compounds onlyStructural verificationTrace impurity ID & Quantitation
Sample Prep Simple DissolutionRequires Derivatization (Methylation)Deuterated SolventSimple Dissolution
Specificity Low (Co-eluting isomers merge)High (Fingerprint)High (Structure)Very High (Mass + Isotope Ratio)
Limit of Detection ~0.1% (w/w)~10 ppm~1% (w/w)< 10 ppb
Critical Flaw Cannot distinguish des-bromo impurities easily.Thermal instability of the amino-acid.Low sensitivity for trace impurities.Higher capital cost.
Expert Insight: The Bromine Isotope Advantage

The presence of a bromine atom provides a distinct mass spectrometric advantage. Bromine exists as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio.
  • HPLC-UV: Sees one peak.

  • LC-MS: Sees a distinctive "doublet" pattern separated by 2 Da. Any impurity lacking bromine (e.g., a des-bromo degradation product) will immediately stand out by lacking this pattern, even if it co-elutes.

Impurity Profiling & Pathway Analysis

To validate purity effectively, one must understand what impurities are likely to exist. The synthesis of 2-Amino-4-bromo-3,6-difluorobenzoic acid often involves the oxidation of halogenated isatins or hydrolysis of nitriles.

Figure 1: Synthesis & Impurity Origins

This diagram illustrates the potential structurally similar impurities that necessitate MS detection.

ImpurityPathways Precursor Precursor (6-Bromo-7-fluoroisatin) Target Target Product (2-Amino-4-bromo-3,6- difluorobenzoic acid) Precursor->Target Oxidation (H2O2/NaOH) ImpurityA Impurity A (Des-bromo Analog) [M-Br+H] Precursor->ImpurityA Over-reduction or Debromination ImpurityC Impurity C (Incomplete Hydrolysis) Precursor->ImpurityC Incomplete Reaction ImpurityB Impurity B (Regio-isomer) [Same Mass] Target->ImpurityB Isomerization (Acid/Base)

Caption: Synthesis pathway showing critical impurities. Impurity A (Des-bromo) has a distinct mass (-78 Da). Impurity B (Isomer) requires chromatographic separation.

Experimental Protocol: LC-MS Validation

This protocol is designed to be self-validating by using the bromine isotope signature as an internal check for peak identity.

Instrumentation & Conditions[1][2][3][4][5][6][7]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Reason: High surface area for retaining polar zwitterions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B (Wash)

Mass Spectrometry Settings[7][8]
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for benzoic acids (detection of

    
    ). However, Positive Mode (ESI+)  is useful for confirming the amino group (
    
    
    
    ).
    • Recommendation: Run in Polarity Switching mode if possible.

  • Key Mass Transitions (for Triple Quad):

    • Target (

      
      Br): 
      
      
      
      (Loss of
      
      
      )
    • Target (

      
      Br): 
      
      
      
Step-by-Step Workflow
  • Standard Preparation: Dissolve 10 mg of reference standard in 10 mL MeOH (1 mg/mL stock). Dilute to 10 µg/mL for system suitability.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL MeOH.

  • Blank Injection: Inject pure MeOH to ensure no carryover.

  • System Suitability Test (SST): Inject standard. Verify:

    • Retention time stability (

      
       min).
      
    • Isotope Ratio: The intensity ratio of

      
       251 to 253 should be approx 1:1.
      
  • Sample Injection: Inject sample.

  • Data Analysis:

    • Integrate Main Peak.

    • Extract Ion Chromatograms (EIC) for known impurities (e.g., Des-bromo @

      
       ~173).
      

Validation Data & Performance Comparison

The following data summarizes a typical validation exercise comparing HPLC-UV (254 nm) vs. LC-MS (TIC).

Table 2: Simulated Validation Results
ParameterHPLC-UV (254 nm)LC-MS (ESI-)Interpretation
Linearity (

)
0.99920.9998Both are linear, but MS has wider dynamic range.
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mL MS is 100x more sensitive.
Impurity A (Des-bromo) Not Detected (Co-elutes)Detected (0.15%) CRITICAL: UV failed to see the impurity.
Accuracy (Spike Recovery) 98.5%100.2%MS offers better specificity in complex matrices.
Precision (%RSD) 0.8%1.2%UV is slightly more precise (less noise), but less accurate.
Figure 2: Analytical Decision Matrix

Use this logic flow to determine when to switch from UV to MS.

DecisionMatrix Start Start Purity Check UV_Check Run HPLC-UV (254nm) Start->UV_Check Purity_Result Purity > 98%? UV_Check->Purity_Result MS_Check Run LC-MS (Check Isotope Pattern) Purity_Result->MS_Check No (Investigate) Purity_Result->MS_Check Yes (Validation Batch) Pass Batch Release Purity_Result->Pass Yes (Routine) MS_Check->Pass No Co-eluting Impurities Fail Reprocess / Reject MS_Check->Fail Hidden Impurities Detected

Caption: Workflow for integrating LC-MS into routine quality control. Validation batches must always undergo MS analysis.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • Chromatography Today. "Analysis of Bromobenzoic Acids both In Vitro and In Vivo." Chromatography Today, 2014. [Link]

  • MDPI. "Identification and Analytical Characterization of Novel Synthetic Substances." Molecules, 2021.[2] [Link]

Sources

Comparative

A Comparative Guide to the Lipophilicity of Mono- and Di-Fluorinated Benzoic Acids

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced physicochemical properties of molecular building blocks is paramount. Among these, lipophilicity, often quantified as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced physicochemical properties of molecular building blocks is paramount. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine atoms onto an aromatic scaffold like benzoic acid offers a powerful tool to modulate these properties. This guide provides an in-depth comparison of the lipophilicity of mono- and di-fluorinated benzoic acid isomers, supported by experimental data, and elucidates the underlying principles governing the observed differences. We will explore not just the what, but the why, offering insights into the causal relationships between molecular structure and lipophilicity.

The Subtle Art of Fluorine Substitution: More Than Just Increasing Lipophilicity

It is a common heuristic in medicinal chemistry that fluorination increases lipophilicity. While often true, the reality is far more complex, particularly with aromatic systems where the position of substitution plays a decisive role. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the electron distribution within the benzene ring and the acidity of the carboxylic acid group. This, in turn, influences the molecule's overall polarity and its partitioning behavior between an aqueous and an organic phase.

Furthermore, the presence of a fluorine atom at the ortho position to the carboxylic acid group introduces the possibility of intramolecular hydrogen bonding (IMHB). This interaction can have a profound, and sometimes counterintuitive, effect on the molecule's conformation and its apparent lipophilicity.

Comparative Analysis of LogP Values

The following table summarizes experimentally determined and calculated LogP values for various mono- and di-fluorinated benzoic acid isomers. Understanding these values is the first step in appreciating the impact of fluorine substitution patterns.

CompoundSubstitution PatternExperimental LogPCalculated LogP
Benzoic Acid-1.87-
Mono-fluorinated
2-Fluorobenzoic Acidortho1.856-
3-Fluorobenzoic Acidmeta2.07-
4-Fluorobenzoic Acidpara2.07-
Di-fluorinated
2,3-Difluorobenzoic Acidvicinal-~1.9
2,4-Difluorobenzoic Acid-1.91-
2,5-Difluorobenzoic Acid-1.851.663
2,6-Difluorobenzoic Acidortho, ortho'1.591.66
3,4-Difluorobenzoic Acidvicinal-1.8
3,5-Difluorobenzoic Acidmeta, meta'-1.8

Note: The distinction between experimental and calculated LogP values is crucial. Experimental values are generally preferred for their accuracy, while calculated values provide useful estimations, especially for less common isomers.

From the data, several key trends emerge:

  • Mono-fluorination: Substitution at the meta and para positions (3- and 4-fluorobenzoic acid) leads to a notable increase in lipophilicity compared to benzoic acid. In contrast, ortho-substitution (2-fluorobenzoic acid) results in a LogP value that is surprisingly similar to, or even slightly lower than, that of the parent benzoic acid.

  • Di-fluorination: The addition of a second fluorine atom generally increases lipophilicity further. However, the positional isomerism continues to exert a strong influence. Notably, 2,6-difluorobenzoic acid, with fluorine atoms flanking the carboxylic acid group, exhibits a lower LogP than many of the other di-fluorinated isomers.

The "Ortho Effect": Unmasking the Role of Intramolecular Hydrogen Bonding

The anomalously low lipophilicity of 2-fluorobenzoic acid and its 2,6-difluoro derivative can be attributed to the formation of an intramolecular hydrogen bond between the ortho-fluorine and the carboxylic acid proton. This interaction "masks" the polar hydroxyl group of the carboxylic acid, which would typically be expected to increase lipophilicity by reducing its ability to engage in intermolecular hydrogen bonding with water.

However, the formation of this intramolecular hydrogen bond also induces a more planar and less flexible conformation. This planarity can enhance the molecule's interaction with the ordered structure of water molecules, effectively increasing its aqueous solubility and thereby decreasing its LogP value. The following diagram illustrates this concept.

G cluster_0 2-Fluorobenzoic Acid cluster_1 3- and 4-Fluorobenzoic Acid a Increased Aqueous Solubility (Lower LogP) b Intramolecular Hydrogen Bond (IMHB) c More Planar Conformation b->c d Enhanced Interaction with Water c->d d->a e Increased Lipophilicity (Higher LogP) f No IMHB g Dominant Inductive Effect f->g h Reduced Polarity g->h h->e

Caption: The influence of intramolecular hydrogen bonding on the lipophilicity of fluorobenzoic acid isomers.

This "ortho effect" is a critical consideration in drug design, as it demonstrates that the impact of a substituent on lipophilicity is not merely additive but is highly dependent on its interplay with neighboring functional groups.

Experimental Determination of LogP: Protocols and Considerations

Accurate determination of LogP is essential for validating computational models and for making informed decisions in drug discovery pipelines. Two of the most common and reliable methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

This traditional method is often considered the "gold standard" for its direct measurement of partitioning.[1]

Principle: A known amount of the analyte is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken until equilibrium is reached, after which the concentration of the analyte in each phase is determined. The ratio of these concentrations gives the partition coefficient.

Experimental Protocol:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Analyte Solution Preparation: Prepare a stock solution of the fluorinated benzoic acid in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a separatory funnel, combine a precise volume of the analyte stock solution with a precise volume of the pre-saturated water.

  • Equilibration: Shake the funnel vigorously for a predetermined amount of time (e.g., 1 hour) to ensure the analyte has reached equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Analyte]octanol / [Analyte]aqueous )

Caption: Workflow for the shake-flask method of LogP determination.

Causality and Trustworthiness: The shake-flask method's trustworthiness stems from its direct measurement of the partitioning equilibrium.[1] The pre-saturation of solvents is a critical step to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements. The choice of quantification method must be validated for linearity and sensitivity in both the aqueous and octanolic matrices to ensure reliable results.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method offers a higher throughput alternative to the shake-flask method and is particularly useful for screening larger numbers of compounds.

Principle: The retention time of a compound on a reverse-phase HPLC column (typically C18) is correlated with its lipophilicity. By calibrating the system with a series of standards with known LogP values, the LogP of an unknown compound can be estimated from its retention time.

Experimental Protocol:

  • System Preparation: Use a C18 HPLC column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration Standards: Prepare a series of solutions of compounds with well-established LogP values that span the expected range of the fluorinated benzoic acids.

  • Calibration Curve: Inject each standard and record its retention time (tR). Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time. Plot log(k') versus the known LogP values to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the fluorinated benzoic acid in the mobile phase and inject it into the HPLC system.

  • LogP Determination: Record the retention time of the analyte, calculate its log(k'), and use the calibration curve to determine its LogP value.

G A Prepare Mobile Phase and Equilibrate HPLC System B Prepare and Inject LogP Calibration Standards A->B E Prepare and Inject Fluorinated Benzoic Acid Sample A->E C Record Retention Times (tR) and Calculate log(k') B->C D Generate Calibration Curve: log(k') vs. Known LogP C->D G Calculate LogP from Calibration Curve D->G F Determine log(k') of Analyte E->F F->G

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-3,6-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromo-3,6-difluorobenzoic acid
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